Azido-PEG3-SSPy
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N4O3S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine |
InChI |
InChI=1S/C13H20N4O3S2/c14-17-16-5-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-4-15-13/h1-4H,5-12H2 |
InChI Key |
SKOJGYNLNMOKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-SSPy: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-SSPy is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its unique tripartite structure, comprising an azide moiety, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group, facilitates a controlled, sequential conjugation of distinct molecules. This strategic design addresses the critical need for precision and stability in the synthesis of complex biomolecular architectures. The azide group serves as a handle for bioorthogonal "click chemistry," while the pyridyl disulfide enables specific and cleavable conjugation to thiol-containing molecules like antibodies. The PEG spacer enhances solubility and provides spatial separation between the conjugated entities.
Chemical Structure
The chemical structure of this compound is characterized by its three key functional components:
-
Azide Group (N₃): This functional group is bio-orthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically participates in highly efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-modified molecule.
-
Polyethylene Glycol (PEG3) Spacer: This hydrophilic spacer consists of three ethylene glycol units. The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
-
Pyridyl Disulfide (SSPy) Group: This moiety is a thiol-reactive group that readily undergoes a thiol-disulfide exchange reaction with a free sulfhydryl (thiol) group, such as the one on a cysteine residue of a protein or antibody. This reaction is highly specific for thiols and proceeds efficiently at physiological pH, forming a new, cleavable disulfide bond and releasing pyridine-2-thione.
The structure can be represented by the following SMILES string: [N-]=[N+]=NCCOCCOCCOCCSSC1=NC=CC=C1.[1]
Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₄O₃S₂ | [1] |
| Molecular Weight | 344.45 g/mol | [1] |
| Purity | > 96% | [1] |
| CAS Number | 2749281-80-7 | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from similar compounds |
| Storage Conditions | -20°C for long-term storage | Inferred from similar compounds |
Experimental Protocols
The use of this compound in bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs), involves a two-step process. First, the linker is attached to a thiol-containing biomolecule (e.g., an antibody) via thiol-disulfide exchange. Second, a payload molecule functionalized with an alkyne group is attached to the azide end of the linker via click chemistry.
Thiol-Disulfide Exchange for Antibody Modification
This protocol details the conjugation of this compound to a monoclonal antibody through its cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with accessible thiol groups (if necessary, interchain disulfides can be partially reduced using a reducing agent like TCEP or DTT).
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column (e.g., Sephadex G-25).
-
Quenching reagent (e.g., L-cysteine).
Procedure:
-
Antibody Preparation: If the antibody does not have free thiols, perform a partial reduction of interchain disulfide bonds. Incubate the antibody with a 5-10 fold molar excess of TCEP in the reaction buffer for 1-2 hours at 37°C. Subsequently, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing molecule like L-cysteine can be added.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay). The degree of labeling can be determined using spectrophotometry by measuring the release of pyridine-2-thione at 343 nm or by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1).
-
Alkyne-modified payload (e.g., a cytotoxic drug).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).
-
Reducing agent: freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water).
-
Reaction Buffer: PBS, pH 7.4.
-
Anhydrous DMSO.
Procedure:
-
Payload Preparation: Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody and a 3- to 10-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for a few minutes.
-
Initiation of Click Reaction: Add the CuSO₄/THPTA catalyst solution to the antibody-payload mixture to a final copper concentration of 0.1-0.25 mM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using an appropriate method such as size-exclusion chromatography or tangential flow filtration to remove the catalyst, excess payload, and other reaction components.
-
Characterization: The final ADC can be characterized by methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR), size-exclusion chromatography to assess aggregation, and mass spectrometry to confirm the final conjugate mass.
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Azido-PEG3-SSPy, represents a critical component in the sophisticated architecture of modern bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its design facilitates a modular and controlled approach to conjugating a molecule of interest, such as a cytotoxic payload, to a biomolecule, typically an antibody. This guide elucidates the core mechanisms of action of this compound, detailing the chemistry of its functional moieties: the azide group for "click" chemistry, the polyethylene glycol (PEG) spacer for improved solubility and pharmacokinetics, and the pyridyl disulfide (SSPy) group for thiol-specific, cleavable conjugation. This document provides a comprehensive overview of the reaction kinetics, experimental protocols for its use, and methods for the characterization of the resulting conjugates, intended to serve as a valuable resource for researchers in the field of bioconjugation and drug development.
Introduction to this compound: A Multifunctional Linker
This compound is a versatile chemical tool engineered with three key functional components, each playing a distinct and crucial role in the process of bioconjugation:
-
Azide Group (N₃): This moiety serves as a chemical handle for bioorthogonal "click" chemistry reactions. Specifically, it readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a corresponding alkyne-functionalized molecule.[1] This allows for the highly efficient and specific attachment of a payload, often a potent cytotoxic drug in the context of ADCs.
-
Triethylene Glycol Spacer (PEG3): The PEG3 spacer is a short, hydrophilic chain that offers several advantages. It enhances the aqueous solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[2] Furthermore, the PEG spacer can reduce steric hindrance between the conjugated molecules and may improve the pharmacokinetic properties of the resulting bioconjugate.
-
Pyridyl Disulfide Group (SSPy): This functional group is responsible for the initial, thiol-specific conjugation to the target biomolecule, such as a cysteine residue on an antibody. The disulfide bond formed is cleavable under reducing conditions, a key feature for the controlled release of the payload within the target cell.[3]
The strategic combination of these three components in a single molecule provides a powerful and flexible platform for the construction of well-defined and effective bioconjugates.
Core Mechanism of Action: A Two-Step Conjugation Strategy
The mechanism of action of this compound is characterized by a sequential, two-step conjugation process, followed by a stimulus-responsive cleavage for payload release.
Step 1: Thiol-Disulfide Exchange for Biomolecule Conjugation
The initial step involves the reaction of the pyridyl disulfide group of this compound with a free thiol (sulfhydryl) group on a biomolecule. In the context of ADCs, this is typically a cysteine residue on the antibody, which may be naturally occurring or engineered. This reaction is a thiol-disulfide exchange, a type of nucleophilic substitution.[1]
The reaction is driven by the formation of a thermodynamically stable leaving group, pyridine-2-thione.[1] The progress of this reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
The rate of this reaction is pH-dependent, with optimal rates generally observed between pH 7 and 8. This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases as the pH rises above the pKa of the thiol group.
Step 2: Click Chemistry for Payload Attachment
Following the conjugation of the linker to the biomolecule, the azide group is then available for a click chemistry reaction with an alkyne-functionalized payload. This bioorthogonal reaction ensures high specificity and efficiency, minimizing side reactions with other functional groups on the biomolecule. Two primary forms of azide-alkyne cycloaddition are commonly employed:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne (e.g., DBCO or BCN) which reacts readily with the azide group without the need for a catalyst, offering advantages in biological systems where copper toxicity is a concern.
Intracellular Cleavage: The Payload Release Mechanism
A critical feature of the this compound linker is the cleavable disulfide bond. This bond is relatively stable in the bloodstream, preventing premature release of the payload. However, upon internalization of the ADC into a target cell, the disulfide bond is exposed to a highly reducing environment. The cytoplasm of mammalian cells has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, compared to the extracellular environment.
Glutathione efficiently reduces the disulfide bond, cleaving the linker and releasing the payload in its active form. This targeted release mechanism is a cornerstone of the therapeutic efficacy of ADCs, minimizing off-target toxicity.
Quantitative Data
The efficiency and kinetics of the conjugation and cleavage processes are critical for the successful development of bioconjugates. The following tables summarize key quantitative parameters.
| Parameter | Value | Conditions | Reference(s) |
| Thiol-Disulfide Exchange | |||
| Optimal pH | 7 - 8 | ||
| Monitoring Wavelength | 343 nm (Pyridine-2-thione release) | ||
| Click Chemistry (SPAAC) | |||
| Second-order rate constant (Azide with DBCO) | ~0.1 - 1 M⁻¹s⁻¹ | Aqueous buffer | |
| Disulfide Linker Stability | |||
| Half-life of SPDB linker in human plasma | ~9 days | ||
| Intracellular Cleavage | |||
| Glutathione (GSH) concentration in cytoplasm | 1 - 10 mM | ||
| Cysteine concentration in plasma | 8 - 11 µM |
Note: The provided values are representative and can be influenced by factors such as the specific biomolecule, payload, and reaction conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Antibody Reduction (Partial)
For conjugation to interchain cysteine residues, the disulfide bonds of the antibody must first be partially reduced.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
-
Desalting column
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP) in reaction buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.
-
Add a 2-5 molar excess of the reducing agent to the mAb solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
Conjugation of this compound to Reduced Antibody
Materials:
-
Reduced antibody in conjugation buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by measuring the absorbance at 343 nm to quantify the release of pyridine-2-thione.
-
Purify the azide-functionalized antibody using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and byproducts.
Click Chemistry Conjugation of Payload
This protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-functionalized antibody
-
Alkyne-modified payload (e.g., DBCO-drug)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Add a 3-5 fold molar excess of the alkyne-payload stock solution to the azide-functionalized antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 4-16 hours, or at 4°C for 12-24 hours.
-
Purify the final ADC using SEC or another suitable chromatography method to remove unreacted payload and other impurities.
Characterization of the Antibody-Drug Conjugate (ADC)
4.4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the drug load.
Materials:
-
Purified ADC
-
HIC column
-
HIC mobile phases (high salt and low salt buffers)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with the high salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a gradient from high to low salt concentration.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
4.4.2. Analysis by Size-Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to detect the presence of aggregates.
Materials:
-
Purified ADC
-
SEC column
-
SEC mobile phase (e.g., PBS)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.
Visualizations
Caption: Overall workflow of ADC synthesis and payload release.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Intracellular trafficking and payload release pathway.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates, particularly ADCs. Its mechanism of action, leveraging a two-step conjugation strategy involving thiol-disulfide exchange and click chemistry, provides researchers with a robust platform for drug development. The cleavable disulfide bond ensures targeted payload release within the reducing environment of the cell, enhancing therapeutic efficacy while minimizing off-target effects. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for the successful application of this compound in the development of next-generation targeted therapeutics.
References
The Strategic Role of Azido-PEG3-SSPy in Advancing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which bridges the antibody and the payload, is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of Azido-PEG3-SSPy, a heterobifunctional, cleavable linker that is instrumental in the development of next-generation ADCs. We will delve into its core attributes, mechanism of action, and the experimental protocols essential for its successful implementation. This guide will also present quantitative data derived from similar linker technologies to provide a framework for experimental design and summarize key analytical techniques for the characterization of the resulting ADCs.
Introduction to this compound
This compound is a sophisticated chemical linker designed for the precise construction of ADCs. Its structure features three key components:
-
An Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group allows for the covalent attachment of a payload that has been functionalized with a corresponding alkyne group, typically through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[1][2]
-
A Triethylene Glycol Spacer (PEG3): The short polyethylene glycol chain enhances the hydrophilicity of the linker. This is crucial for improving the solubility and stability of the ADC, reducing the potential for aggregation, and favorably impacting its pharmacokinetic profile.[3] Hydrophilic linkers can lead to ADCs with prolonged circulation times and reduced immunogenicity.[3]
-
A Pyridyl Disulfide Group (SSPy): This moiety provides a selectively cleavable linkage. The disulfide bond is relatively stable in the systemic circulation but is susceptible to cleavage in the reducing environment of the intracellular space, particularly within tumor cells where the concentration of reducing agents like glutathione is significantly higher.[4] This targeted release mechanism is a key feature for minimizing off-target toxicity. The SSPy group specifically reacts with free thiol (sulfhydryl) groups on the antibody, such as those on cysteine residues.
The combination of these functionalities in a single molecule allows for a controlled, two-step conjugation strategy, which is a significant advantage in the precise engineering of ADCs.
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of an ADC constructed with this compound is contingent on a sequence of events that begins with antibody-antigen binding and culminates in payload-induced cytotoxicity.
Diagram of the General ADC Mechanism of Action:
Caption: General signaling pathway of ADC-mediated cell killing.
Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component directs the ADC to tumor cells expressing the target antigen. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond in the SSPy linker. This releases the cytotoxic payload, which can then exert its cell-killing effect, often by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.
Experimental Protocols
The use of this compound in ADC development involves a series of well-defined experimental procedures. The following protocols provide a general framework for the synthesis, purification, and characterization of an ADC using this linker.
Antibody Modification and Payload Conjugation Workflow
A key advantage of heterobifunctional linkers like this compound is the ability to perform a two-step conjugation, which allows for greater control over the final product. However, a more direct approach involves first synthesizing a payload-linker construct and then conjugating it to the antibody. The following workflow outlines this latter, more common, strategy.
Diagram of the Experimental Workflow for ADC Synthesis:
Caption: Workflow for ADC synthesis using a payload-linker construct.
Detailed Methodologies
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS with EDTA, to a final concentration of 1-10 mg/mL.
-
Reduction: Add a 2- to 10-fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with a nitrogen-sparged buffer to prevent re-oxidation of the thiols.
Protocol 2: Payload-Linker Conjugation
This protocol details the conjugation of the pre-synthesized Payload-Azido-PEG3-SSPy construct to the reduced antibody.
-
Reagent Preparation: Dissolve the Payload-Azido-PEG3-SSPy construct in a compatible organic solvent such as DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload-linker construct to the reduced antibody solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Protocol 3: ADC Purification
Purification is essential to remove unconjugated payload-linker, aggregated protein, and other reaction byproducts.
-
Size Exclusion Chromatography (SEC): This is the primary method for separating the larger ADC from smaller, unreacted components. Equilibrate the SEC column with a suitable purification buffer (e.g., PBS) and elute the sample. The ADC will elute in the earlier fractions.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as an optional step to separate ADC species with different drug-to-antibody ratios (DARs).
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of the purified ADC on target and non-target cells.
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium and add to the cells.
-
Incubation: Incubate the plates for a period sufficient for ADC-mediated cell killing (typically 72-120 hours).
-
Cell Viability Measurement: Use a suitable cell viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation and Characterization
The successful synthesis of an ADC requires rigorous characterization to ensure its quality, consistency, and efficacy. The following tables summarize key quantitative parameters and analytical techniques.
Table 1: Quantitative Parameters for ADC Synthesis and Evaluation
| Parameter | Typical Range/Value | Method of Determination | Reference |
| Antibody Reduction | |||
| TCEP:Antibody Molar Ratio | 2:1 - 10:1 | N/A | |
| Conjugation | |||
| Payload-Linker:Antibody Molar Ratio | 5:1 - 10:1 | N/A | |
| Characterization | |||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis, HIC, LC-MS | |
| In Vitro Cytotoxicity | |||
| ADC Concentration Range | 0.01 ng/mL - 100 µg/mL | Serial Dilution | |
| IC₅₀ Value | Varies (pM to µM) | Dose-Response Curve |
Note: The optimal molar ratios for reduction and conjugation should be determined empirically for each specific antibody and payload.
Table 2: Comparison of Analytical Techniques for DAR Determination
| Technique | Information Provided | Resolution | Throughput | Reference |
| UV-Vis Spectroscopy | Average DAR only | Low | High | |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species | High for different DAR species | Medium | |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR and distribution of drug-loaded light and heavy chains | High for light and heavy chains | Medium | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Average DAR, distribution of species, and mass confirmation | Very High | Low |
Diagram of the DAR Determination Workflow using HIC:
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Stability Considerations
The stability of the ADC in circulation is paramount for its therapeutic index. Premature payload release can lead to off-target toxicity. The disulfide bond in the SSPy linker is designed for intracellular cleavage, but it can undergo thiol-disulfide exchange with free thiols in the plasma, such as albumin.
Table 3: Comparative Serum Stability of ADC Linker Technologies
| Linker Type | Cleavage Mechanism | Expected Serum Stability | Reference |
| Pyridyl Disulfide (e.g., SSPy) | Reduction (Thiol-Disulfide Exchange) | Moderate to Low | |
| Hindered Disulfide | Reduction (Thiol-Disulfide Exchange) | Moderate to High | |
| Maleimide (Thioether) | Non-cleavable | High | |
| Peptide (e.g., Val-Cit) | Protease Cleavage | High | |
| Hydrazone | pH-sensitive Hydrolysis | Low to Moderate |
Conclusion
This compound is a versatile and powerful tool in the arsenal of ADC development. Its heterobifunctional nature, incorporating a bioorthogonal azide handle, a beneficial PEG spacer, and a selectively cleavable disulfide bond, facilitates the construction of well-defined and potent ADCs. The two-step conjugation strategy it enables offers precise control over drug placement and stoichiometry, leading to more homogeneous products with potentially improved therapeutic windows. A thorough understanding of the experimental protocols for its use and the analytical techniques for characterization is essential for harnessing the full potential of this advanced linker technology in the creation of next-generation cancer therapeutics.
References
An In-depth Technical Guide to the Azido-PEG3-SSPy Linker
For Researchers, Scientists, and Drug Development Professionals
The Azido-PEG3-SSPy linker is a versatile heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs) and other complex biomolecular structures.
Core Properties and Specifications
The this compound linker is characterized by three key functional components: an azide group for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a pyridyl disulfide group for thiol-selective conjugation. These features enable a controlled and sequential approach to the synthesis of complex bioconjugates.
Physicochemical Properties
Quantitative data for the this compound linker are summarized below, providing essential information for its application in experimental design.
| Property | Value | Source |
| Molecular Formula | C13H20N4O3S2 | [1] |
| Molecular Weight | 344.45 g/mol | [1] |
| Purity | >96% | [1] |
| Appearance | Colorless oil | [] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile. The PEG3 linker enhances aqueous solubility. | [3] |
| Storage | Recommended storage at -20°C. |
Note: Solubility in aqueous buffers is enhanced by the PEG3 spacer, though specific quantitative data is not widely published. Similar Azido-PEG compounds are moderately to highly soluble in aqueous solutions like PBS.
Functional Architecture and Reaction Mechanisms
The strategic design of the this compound linker allows for a two-step conjugation strategy, crucial for the precise assembly of biomolecular conjugates.
Thiol-Disulfide Exchange
The pyridyl disulfide (SSPy) moiety serves as a reactive site for the formation of a stable, yet cleavable, disulfide bond with a thiol-containing molecule, such as a cysteine residue on an antibody or peptide. This reaction proceeds through a thiol-disulfide exchange mechanism, which is highly specific for thiols and occurs efficiently at physiological pH. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the sulfur atom of the disulfide bond.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group is a bioorthogonal handle that participates in highly efficient and specific "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN. This allows for the precise attachment of a therapeutic payload or imaging agent.
Applications in Drug Development
The unique properties of the this compound linker make it a valuable tool in the development of targeted therapies, particularly in the fields of oncology and immunology.
Antibody-Drug Conjugates (ADCs)
ADCs are a prominent application of this linker. The linker facilitates the conjugation of a potent cytotoxic agent to a monoclonal antibody, which then directs the payload to cancer cells expressing a specific antigen. The cleavable disulfide bond is designed to be stable in systemic circulation but is readily cleaved in the reducing intracellular environment of the target cell, releasing the cytotoxic drug.
PROTACs and Biomolecule Labeling
This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. Furthermore, its bifunctional nature makes it suitable for a wide range of bioconjugation applications, including the labeling of proteins, peptides, and other biomolecules for research and diagnostic purposes.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving the this compound linker. These protocols are based on established principles and procedures for similar linkers and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the modification of a protein with free cysteine residues with the this compound linker.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (if necessary, e.g., TCEP)
-
Desalting columns
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.2.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column, eluting with PBS, pH 7.4.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or Ellman's reagent to quantify the remaining free thiols.
Protocol 2: Click Chemistry Reaction with an Alkyne-Modified Payload
This protocol details the conjugation of an alkyne-modified molecule to the azide-functionalized protein from Protocol 1 via a SPAAC reaction.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
Alkyne-modified payload (e.g., DBCO-drug)
-
Anhydrous DMSO
Procedure:
-
Payload Preparation: Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Click Chemistry Reaction: To the azide-modified protein solution, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate to remove the excess payload using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using methods like HIC or mass spectrometry.
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecule.
Materials:
-
Disulfide-linked bioconjugate in a suitable buffer
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
Procedure:
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP in water).
-
Cleavage Reaction: Add the reducing agent to the bioconjugate solution to a final concentration of 10-50 mM for DTT or 1-5 mM for TCEP.
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. The incubation time may need to be optimized.
-
Analysis: Monitor the cleavage by techniques such as SDS-PAGE (under reducing conditions), HPLC, or mass spectrometry to detect the released payload and the protein carrier.
Visualizing Workflows and Mechanisms
To further elucidate the application of the this compound linker, the following diagrams, generated using Graphviz, illustrate key processes.
Caption: Bioconjugation workflow using this compound linker.
Caption: Mechanism of disulfide bond cleavage in the intracellular environment.
Caption: Experimental workflow for creating a bioconjugate.
References
Azido-PEG3-SSPy: An In-depth Technical Guide for a Versatile Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-SSPy is a heterobifunctional crosslinker that is becoming increasingly valuable in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety, offers a versatile platform for the precise and controlled linkage of biomolecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in advanced drug development, such as the construction of Antibody-Drug Conjugates (ADCs).
The azide group serves as a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are highly specific and efficient, allowing for the covalent attachment of alkyne-modified molecules in complex biological environments.[3][4] The pyridyl disulfide group, on the other hand, reacts specifically with free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins, to form a cleavable disulfide bond.[5] This disulfide linkage is relatively stable in circulation but can be cleaved under the reducing conditions found within cells, making it an ideal feature for intracellular drug delivery. The hydrophilic PEG3 spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
Core Properties and Data Presentation
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference |
| Molecular Formula | C13H20N4O3S2 | |
| Molecular Weight | 344.45 g/mol | |
| Purity | > 96% | |
| CAS Number | 2749281-80-7 | |
| Reactive Groups | Azide (-N3), Pyridyl Disulfide (-SSPy) | |
| Spacer Arm | PEG3 (three ethylene glycol units) | |
| Cleavability | Disulfide bond is cleavable by reducing agents |
Reaction Mechanisms and Workflows
The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation strategy. This allows for the controlled assembly of complex biomolecular architectures.
Thiol-Disulfide Exchange Reaction
The first step in a typical workflow involves the reaction of the pyridyl disulfide group with a free thiol on a biomolecule, such as a protein or peptide. This reaction is a disulfide exchange that results in the formation of a new disulfide bond and the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
Azide-Alkyne Click Chemistry
Following the thiol conjugation, the azide group on the now-modified biomolecule is available for a highly specific click chemistry reaction with an alkyne-containing molecule. The most common click chemistry reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound. These protocols are based on established procedures for similar crosslinkers and should be optimized for specific applications.
Protocol 1: Thiol-Reactive Conjugation to a Protein
This protocol describes the modification of a protein with free cysteine residues using this compound.
Materials:
-
Protein with accessible free thiol groups (e.g., antibody with reduced interchain disulfides)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. It is critical to remove the reducing agent as it will compete with the protein for the crosslinker.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the solution of the reduced protein, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C with gentle mixing.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification:
-
Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or size-exclusion chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-modified molecule to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., alkyne-modified drug, fluorescent probe)
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein and a 3- to 10-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare a premixed catalyst solution by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the premixed catalyst to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove the copper catalyst, excess alkyne-containing molecule, and other reaction components.
-
Application in Antibody-Drug Conjugate (ADC) Development
This compound is particularly well-suited for the development of ADCs, a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The cleavable disulfide bond allows for the release of the drug payload within the reducing environment of the target cancer cell.
ADC Synthesis and Mechanism of Action Workflow
The following diagram illustrates the general workflow for synthesizing an ADC using this compound and the subsequent mechanism of action.
Characterization of Conjugates
The successful synthesis of bioconjugates using this compound must be confirmed through various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome | Reference |
| UV-Vis Spectroscopy | Monitor thiol conjugation | Increase in absorbance at 343 nm due to pyridine-2-thione release | |
| SDS-PAGE | Assess conjugation and purity | Shift in the molecular weight of the protein bands corresponding to the mass of the attached linker and payload | |
| Size-Exclusion Chromatography (SEC) | Determine purity and aggregation | A single, well-defined peak for the final conjugate, indicating high purity and minimal aggregation. | |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm conjugation and determine the degree of labeling | An increase in the molecular weight of the protein corresponding to the mass of the attached this compound and the payload. |
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled conjugation of biomolecules. Its distinct reactive ends allow for a sequential two-step conjugation strategy, which is highly advantageous in the construction of complex bioconjugates such as ADCs. The cleavable disulfide bond provides a mechanism for controlled release in a reducing environment, a key feature for targeted drug delivery. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug development and bioconjugation research. As with any bioconjugation reagent, optimization of reaction conditions is crucial for achieving the desired outcome for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
The Strategic Application of Azido-PEG3-SSPy in Advanced Cancer Research: A Technical Guide
For Immediate Release
In the intricate landscape of oncology research, the development of targeted and responsive drug delivery systems is paramount. The heterobifunctional linker, Azido-PEG3-SSPy, has emerged as a critical tool for researchers, scientists, and drug development professionals. This technical guide elucidates the core applications of this compound in cancer research, providing an in-depth overview of its mechanism, experimental protocols, and impact on targeted therapeutics.
Core Principles: A Dual-Action Linker for Precision Oncology
This compound is a meticulously designed molecule incorporating three key functional components:
-
An Azide Group (N₃): This moiety serves as a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the highly efficient and specific conjugation of a wide range of molecules, including therapeutic agents, imaging probes, and targeting ligands, that have been functionalized with an alkyne group.[3]
-
A Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG spacer imparts hydrophilicity to the conjugate, which can enhance aqueous solubility, reduce non-specific protein interactions, and prolong circulation half-life in vivo.[4][5]
-
A Pyridyl Disulfide Group (SSPy): This functionality provides a crucial redox-sensitive cleavage site. The disulfide bond is stable in the bloodstream but is susceptible to cleavage by the high concentration of glutathione (GSH) present in the intracellular environment of tumor cells. This triggered release mechanism ensures that the therapeutic payload is delivered specifically to the target cancer cells, minimizing off-target toxicity.
This unique combination of features makes this compound an ideal linker for constructing sophisticated drug delivery systems, particularly antibody-drug conjugates (ADCs) and functionalized nanoparticles, for cancer therapy.
Key Applications in Cancer Research
The versatility of this compound has led to its application in several key areas of cancer research:
-
Redox-Responsive Antibody-Drug Conjugates (ADCs): this compound is instrumental in the development of next-generation ADCs. An antibody targeting a tumor-specific antigen, such as HER2 in breast cancer, can be conjugated to a potent cytotoxic drug via the this compound linker. Upon internalization into the cancer cell, the high intracellular GSH concentration cleaves the disulfide bond, releasing the drug and inducing apoptosis.
-
Tumor-Targeted Nanoparticle Drug Delivery: Nanoparticles functionalized with this compound can be used to encapsulate or conjugate chemotherapeutic agents like doxorubicin or paclitaxel. The azide group allows for the attachment of targeting ligands (e.g., peptides, antibodies) to enhance tumor accumulation, while the pyridyl disulfide enables intracellular drug release. The pyridyl disulfide moiety can also be used for direct conjugation to thiol-containing molecules or nanoparticle surfaces through a thiol-disulfide exchange reaction.
-
Controlled Release of Therapeutics: The glutathione-mediated cleavage of the disulfide bond provides a "smart" drug release mechanism. This ensures that the therapeutic agent is released preferentially within the tumor microenvironment, thereby increasing the therapeutic index and reducing systemic side effects.
Experimental Methodologies
The following sections provide generalized protocols for the key experimental workflows involving this compound. It is important to note that specific reaction conditions may require optimization based on the properties of the antibody, drug, and other components.
Protocol 1: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the general procedure for creating an ADC using a thiol-reactive approach for antibody modification followed by click chemistry for drug attachment.
Step 1: Introduction of a Thiol-Reactive Handle onto the Antibody
-
Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Introduction of Thiol Groups: If the antibody does not have accessible free thiols, they can be introduced by reducing interchain disulfide bonds using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of reducing agent to antibody needs to be carefully controlled to maintain the antibody's integrity.
-
Purification: Remove the excess reducing agent using a desalting column or dialysis against PBS.
Step 2: Conjugation of this compound to the Antibody
-
Linker Preparation: Dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the this compound solution to the thiolated antibody solution. The pyridyl disulfide group of the linker will react with the free thiol groups on the antibody to form a new disulfide bond. The reaction is typically carried out at room temperature for 1-4 hours.
-
Purification: Purify the azide-functionalized antibody using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.
Step 3: Click Chemistry Conjugation of the Drug
-
Drug Preparation: The cytotoxic drug (e.g., an alkyne-modified derivative of monomethyl auristatin E - MMAE) is dissolved in a compatible solvent.
-
Click Reaction: The alkyne-modified drug is added to the azide-functionalized antibody solution. If using a copper-catalyzed reaction (CuAAC), a copper(I) source and a stabilizing ligand are also added. For strain-promoted click chemistry (SPAAC), a drug modified with a strained alkyne (e.g., DBCO) is used, and no catalyst is required. The reaction is typically incubated for 1-16 hours.
-
Final Purification: The resulting ADC is purified from excess drug and other reagents using SEC or other chromatographic methods.
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol describes a general method for preparing nanoparticles functionalized with this compound for targeted drug delivery.
-
Nanoparticle Synthesis: Prepare nanoparticles (e.g., polymeric micelles, liposomes) using standard methods such as nanoprecipitation or film hydration. The formulation can include polymers or lipids that have been pre-functionalized with thiol groups.
-
Surface Functionalization: React the thiol-containing nanoparticles with this compound via a thiol-disulfide exchange reaction to introduce the azide functionality on the nanoparticle surface.
-
Drug Loading: The therapeutic agent (e.g., doxorubicin) can be loaded into the nanoparticles either during the formulation process (encapsulation) or conjugated to the surface via a separate reaction.
-
Targeting Ligand Conjugation: An alkyne-modified targeting ligand (e.g., a peptide that recognizes a tumor-specific receptor) is conjugated to the azide-functionalized nanoparticles via a click chemistry reaction.
-
Purification and Characterization: The final targeted nanoparticles are purified by dialysis or centrifugation and characterized for size, zeta potential, drug loading efficiency, and ligand conjugation density.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data that could be obtained from studies utilizing this compound-based drug delivery systems.
| Parameter | Nanoparticle Formulation A | Antibody-Drug Conjugate B |
| Drug | Doxorubicin | MMAE |
| Targeting Moiety | RGD Peptide | Trastuzumab (anti-HER2) |
| Average Size (nm) | 120 ± 15 | N/A |
| Zeta Potential (mV) | -15 ± 5 | N/A |
| Drug Loading Content (%) | 8.5 | Drug-to-Antibody Ratio (DAR): 3.8 |
| Encapsulation Efficiency (%) | > 90 | N/A |
Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems.
| Condition | Drug Release from Nanoparticle A (%) |
| PBS (pH 7.4) | < 10% after 24h |
| PBS (pH 7.4) + 10 mM GSH | > 80% after 12h |
Table 2: In Vitro Glutathione-Responsive Drug Release.
| Cell Line | IC₅₀ (nM) - Nanoparticle A | IC₅₀ (nM) - ADC B |
| MCF-7 (HER2-) | 850 | > 1000 |
| SK-BR-3 (HER2+) | 350 | 5.2 |
| BT-474 (HER2+) | 420 | 8.7 |
Table 3: In Vitro Cytotoxicity in Breast Cancer Cell Lines.
Visualizing the Workflow and Mechanism
To further illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and the mechanism of action.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy. Its unique trifunctional structure enables the precise and controlled construction of sophisticated drug delivery systems. The combination of bioorthogonal click chemistry for versatile conjugation and a redox-responsive disulfide bond for tumor-specific drug release offers a powerful strategy to enhance the efficacy of anticancer agents while minimizing systemic toxicity. The continued exploration and application of this and similar linkers will undoubtedly pave the way for the development of more effective and personalized cancer treatments.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 2. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry as a Tool for Cell Engineering and Drug Delivery [mdpi.com]
- 4. Targeted Therapeutic Nanoparticles: An Immense Promise to Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG3-SSPy for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional, cleavable linker Azido-PEG3-SSPy, a critical tool in the development of advanced targeted drug delivery systems. We will explore its core chemistry, mechanism of action, and applications, supplemented with detailed experimental protocols, quantitative data, and process visualizations to facilitate its effective implementation in research and development.
Introduction to this compound
This compound is a versatile linker molecule designed for the precise construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[1][2] Its structure is intelligently designed with three key functional components that enable a modular and controlled approach to drug conjugation.
-
Azide Group (-N₃): This functional group is bio-orthogonal, meaning it does not react with native biological functionalities. It serves as a chemical handle for "click chemistry," allowing for the highly efficient and specific attachment of a therapeutic payload that has been modified with an alkyne group.[1][3] This can be achieved through either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
-
PEG3 Spacer (- (CH₂CH₂O)₃ -): The three-unit polyethylene glycol (PEG) spacer is a short, hydrophilic chain. Its inclusion enhances the aqueous solubility of the final conjugate, reduces steric hindrance between the targeting moiety and the payload, and can improve the overall pharmacokinetic properties of the therapeutic, potentially leading to longer circulation times.
-
Pyridyl Disulfide Group (-S-S-Py): This moiety facilitates the conjugation of the linker to a targeting molecule, such as an antibody or protein, via a thiol-disulfide exchange reaction. It readily reacts with free thiol groups (sulfhydryls), commonly found in the cysteine residues of proteins, to form a stable, yet cleavable, disulfide bond.
The key feature of this linker is the disulfide bond (-S-S-) , which is stable in the systemic circulation but is designed to be cleaved in response to the highly reducing environment found inside target cells. This redox sensitivity is the cornerstone of its utility in creating stimulus-responsive drug delivery systems.
Mechanism of Action in Targeted Drug Delivery
The strategic design of this compound enables a multi-stage process for targeted drug delivery, ensuring the payload is released preferentially at the site of action, thereby maximizing therapeutic efficacy and minimizing off-target toxicity.
-
Conjugation: A targeting ligand (e.g., a monoclonal antibody specific to a tumor antigen) is conjugated to the pyridyl disulfide end of the linker. A cytotoxic drug, modified with an alkyne group, is then attached to the azide end via click chemistry.
-
Systemic Circulation & Targeting: The resulting Antibody-Drug Conjugate (ADC) circulates in the bloodstream, where the disulfide bond remains largely intact due to the low concentration of reducing agents. The antibody component of the ADC guides it to target cells expressing the specific antigen.
-
Internalization: Upon binding to the target cell receptor, the ADC is internalized, typically through endocytosis, and trafficked into the cell's cytoplasm.
-
Intracellular Cleavage and Payload Release: The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream. This high concentration of GSH rapidly reduces the disulfide bond within the linker via a thiol-disulfide exchange reaction.
-
Therapeutic Action: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect (e.g., disrupting microtubule assembly or damaging DNA), leading to the death of the target cell.
Caption: General workflow of targeted drug delivery using a disulfide-linked ADC.
Core Chemistry and Reaction Protocols
The construction of a functional conjugate using this compound involves a sequence of specific chemical reactions.
The pyridyl disulfide group reacts with a free thiol on a protein or antibody. This is often performed on cysteine residues, which may require prior reduction of native inter-chain disulfide bonds to generate free thiols.
References
Basic principles of using Azido-PEG3-SSPy in ADCs
An In-depth Technical Guide on the Core Principles of Using Azido-PEG3-SSPy in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This compound is a heterobifunctional, cleavable linker designed for advanced ADC development. This guide provides a detailed overview of its structure, mechanism of action, and the fundamental experimental protocols for its application.
The this compound linker incorporates three key chemical moieties:
-
Azido (N₃) Group : A bio-orthogonal handle for the stable and specific attachment of an alkyne-modified drug payload via click chemistry.[2]
-
Polyethylene Glycol (PEG) Spacer : A three-unit PEG chain that enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively influence pharmacokinetic properties.[3]
-
Pyridyl Disulfide (SSPy) Group : A thiol-reactive group that forms a disulfide bond with a cysteine residue on the antibody. This disulfide bond is designed to be stable in circulation but is cleaved in the highly reducing intracellular environment of a target cell, ensuring payload release where it is most effective.[4][]
Mechanism of Action: ADC Synthesis and Payload Release
The use of this compound involves a two-stage conjugation strategy followed by a targeted intracellular cleavage mechanism.
-
Stage 1: Drug-Linker Preparation : The cytotoxic payload, functionalized with an alkyne group, is covalently attached to the linker's azide group. This is achieved through a highly efficient bio-orthogonal click chemistry reaction, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Stage 2: ADC Conjugation : The antibody's interchain disulfide bonds, typically in the hinge region, are partially reduced to generate free sulfhydryl (-SH) groups. The pyridyl disulfide moiety of the drug-linker construct then reacts with these sulfhydryl groups to form a stable disulfide bond, yielding the final ADC.
-
Stage 3: Intracellular Cleavage : After the ADC binds to its target antigen on a cancer cell and is internalized, it is typically trafficked to the lysosome. The high concentration of reducing agents within the cell, particularly glutathione (GSH), attacks the disulfide bond. This cleaves the linker, releasing the cytotoxic payload in its active form to induce cell death. Lysosomal degradation of the antibody may also occur, which is a necessary step for drug activation with many disulfide-linked ADCs.
Experimental Protocols
Protocol 1: ADC Synthesis and Purification
This protocol outlines the general steps for conjugating a drug-linker construct to an antibody.
-
Antibody Reduction :
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. The molar excess of the reducing agent needs to be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction :
-
Prepare a stock solution of the this compound-drug construct in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker construct over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be performed in the dark if the payload is light-sensitive.
-
-
Purification :
-
Purify the ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography (SEC) or desalting column equilibrated with a formulation buffer (e.g., PBS).
-
Collect the protein fractions corresponding to the ADC monomer.
-
Determine the protein concentration using a standard assay (e.g., BCA or A280).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to one antibody. Accurate DAR measurement is essential as it impacts both the efficacy and safety of the ADC.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV-Vis Spectroscopy |
| Principle | Separates ADC species based on hydrophobicity. Each drug adds hydrophobicity, allowing separation of DAR 0, 2, 4, etc. | Separates ADC species by mass, providing the most accurate mass of each species and their relative abundance. | Calculates average DAR based on the distinct UV absorbance of the antibody (at 280 nm) and the payload at its own λmax. |
| Information Provided | Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). | Average DAR, distribution of species, and precise mass confirmation. | Average DAR only. |
| Resolution | High for different DAR species. | Very high; can resolve individual drug additions. | None; provides a bulk average. |
| Sample Requirement | Low (µg) | Low (µg) | Moderate (µg) |
| Throughput | Moderate | Low to Moderate | High |
Table 1: Comparison of common methods for DAR determination.
Methodology: DAR Determination by LC-MS
-
Sample Preparation : The ADC sample may be analyzed intact or after deglycosylation and/or reduction to simplify the mass spectrum. For reduction, incubate the ADC with DTT at 37°C.
-
LC Separation : Inject the prepared sample onto a reverse-phase column (e.g., PLRP-S) coupled to a Q-TOF mass spectrometer.
-
Mass Spectrometry : Acquire mass spectra across the elution profile.
-
Data Analysis : Deconvolute the raw mass spectra to obtain the mass of each ADC species. Calculate the average DAR by summing the relative abundance of each species multiplied by its drug load.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC₅₀ value) of the ADC against cancer cells. It measures cell viability by quantifying the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the tetrazolium salt MTT to a colored formazan product.
-
Cell Seeding : Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates at a predetermined density and incubate overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in culture medium. Add the solutions to the cells.
-
Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the culture medium and add a solubilization solution (e.g., 150 µL of DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot the dose-response curve to determine the IC₅₀ value.
Linker Stability
A crucial attribute of any ADC linker is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity. The disulfide bond in the SSPy moiety is susceptible to cleavage by free thiols in human serum, primarily from albumin. The stability of disulfide linkers can be significantly influenced by steric hindrance around the bond.
| Linker Type | Key Structural Feature | Stability in Human Serum/Plasma | Reported Drug Loss | Reference |
| Pyridyl Disulfide (Unhindered) | Unhindered disulfide bond, similar to this compound | Moderate to Low | ~50% drug loss in 24 hours (in vivo) | |
| Hindered Disulfide | Alkyl groups (e.g., methyl) adjacent to the disulfide bond | High | ~10% drug loss after 7 days (in vivo) |
Table 2: Comparative serum stability of unhindered vs. hindered disulfide ADC linkers. Direct quantitative data for this compound was not publicly available; data from structurally related linkers is used for estimation.
Protocol 4: Serum Stability Assay
-
Incubation : Incubate the ADC at a defined concentration in fresh human serum at 37°C.
-
Time Points : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Quenching : Immediately freeze the collected samples at -80°C to stop any further degradation.
-
Analysis : Analyze the samples using LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates drug loss and linker instability.
Conclusion
The this compound linker offers a versatile and powerful tool for the construction of cleavable ADCs. Its heterobifunctional nature permits a controlled, two-step conjugation strategy, while the integrated PEG spacer can confer beneficial pharmacokinetic properties. The disulfide cleavage mechanism is designed for targeted payload release within the reducing environment of cancer cells. A thorough understanding and application of the described principles and experimental protocols are essential for the successful development of ADCs using this technology, with careful attention paid to the critical quality attributes of DAR and linker stability.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG3-SSPy Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient conjugation of molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development, particularly in the field of Antibody-Drug Conjugates (ADCs). Azido-PEG3-SSPy is a heterobifunctional linker that facilitates the covalent attachment of a molecule of interest to an antibody via a cleavable disulfide bond, while simultaneously introducing an azide handle for subsequent bioorthogonal "click" chemistry reactions. This two-step approach offers a high degree of control over the conjugation process and the final conjugate's composition.
The this compound linker features two key reactive groups:
-
Pyridyl Disulfide (SSPy): This group reacts specifically with free thiol (sulfhydryl) groups on an antibody through a thiol-disulfide exchange reaction. This reaction is self-reporting, as the release of pyridine-2-thione can be monitored spectrophotometrically.[1][2]
-
Azide (N3): This functional group is bioorthogonal and can be used for the highly efficient and specific attachment of a payload (e.g., a cytotoxic drug, a fluorescent dye, or a chelating agent) that has been functionalized with an alkyne group via copper-catalyzed or strain-promoted click chemistry.
-
Polyethylene Glycol (PEG3): The three-unit PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve its pharmacokinetic properties.
These application notes provide a detailed protocol for the conjugation of this compound to an antibody, the purification of the resulting conjugate, and methods for its characterization, including the determination of the Drug-to-Antibody Ratio (DAR).
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the generation of free thiol groups on the antibody, which are necessary for the reaction with the SSPy group of the linker. The number of available thiols can be controlled by optimizing the concentration of the reducing agent and the reaction conditions.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reduction Reaction: Add a molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically but typically ranges from 2 to 10-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before the conjugation step, remove excess TCEP using a pre-equilibrated desalting column according to the manufacturer's instructions. This is crucial to prevent the reduction of the this compound linker.
-
Proceed Immediately: Use the reduced antibody immediately in the conjugation reaction to prevent the re-oxidation of the thiol groups.
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the thiol-disulfide exchange reaction between the reduced antibody and the this compound linker.
Materials:
-
Reduced antibody from Protocol 1
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This should be prepared fresh before use.
-
Conjugation Reaction: To the reduced antibody solution, add the this compound stock solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing.[1]
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (ε = 8,080 M⁻¹cm⁻¹ in PBS). The reaction is considered complete when the absorbance at 343 nm plateaus.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-ethylmaleimide can be added to cap any unreacted thiols.
Protocol 3: Purification of the Azido-PEG3-Antibody Conjugate
This protocol describes the removal of excess linker and other reaction components to obtain a purified Azido-PEG3-Antibody conjugate.
Materials:
-
Crude conjugation reaction mixture from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column (optional, for DAR separation)
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with Purification Buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute with Purification Buffer. The antibody conjugate will elute in the earlier fractions, while the smaller, unconjugated linker and byproducts will elute later.
-
Collect and pool the fractions containing the purified antibody conjugate.
-
-
Hydrophobic Interaction Chromatography (HIC) (Optional):
-
HIC can be employed to separate antibody species with different numbers of conjugated linkers (different DARs). This is particularly useful for obtaining a more homogeneous product. The separation is based on the increased hydrophobicity of the antibody as more this compound linkers are attached.
-
Data Presentation
Table 1: Quantitative Parameters for this compound Bioconjugation
| Parameter | Typical Range/Value | Method of Determination | Reference |
| TCEP:Antibody Molar Ratio | 2 - 10 | Empirically Determined | |
| Linker:Antibody Molar Ratio | 5 - 10 | Empirically Determined | |
| Reaction Time (Conjugation) | 2 - 4 hours | Reaction Monitoring (A343nm) | |
| Typical Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, RP-HPLC, LC-MS, UV-Vis | |
| Conjugation Efficiency | >90% (can be optimized) | HIC, LC-MS | |
| Antibody Recovery | >80% | UV-Vis (A280nm) | - |
| Stability of Disulfide Linkage | Stable in circulation, cleavable in reducing environments | In vivo/in vitro stability assays |
Mandatory Visualization
Caption: Experimental workflow for the bioconjugation of this compound to an antibody.
Caption: Thiol-disulfide exchange reaction for antibody conjugation.
References
Application Notes and Protocols for Azido-PEG3-SSPy in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-SSPy, a heterobifunctional and cleavable linker, for the development of bioconjugates, with a primary focus on antibody-drug conjugates (ADCs). This document outlines detailed protocols for the two-step conjugation strategy involving initial protein modification followed by a highly specific click chemistry reaction.
This compound is a versatile tool in bioconjugation, featuring a pyridyl disulfide group for reaction with free thiols, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide for click chemistry. The disulfide bond within the linker allows for cleavage of the conjugate under reducing conditions, a desirable feature for drug delivery systems. The azide group enables the precise and efficient attachment of a payload, such as a cytotoxic agent or a fluorescent dye, that has been modified with an alkyne group. This can be achieved through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
I. Overview of the Two-Step Conjugation Strategy
The use of this compound allows for a controlled and modular approach to bioconjugation. The overall workflow involves two main stages:
-
Modification of a Thiol-Containing Biomolecule: The pyridyl disulfide moiety of this compound reacts specifically with free sulfhydryl groups (thiols) on a biomolecule, such as a cysteine residue on an antibody or other protein, to form a stable disulfide bond. This step introduces the azide functionality onto the biomolecule.
-
Click Chemistry Conjugation: The azide-modified biomolecule is then reacted with an alkyne-functionalized molecule of interest (e.g., a drug, a fluorescent probe, or a biotin tag). This highly efficient and bioorthogonal reaction forms a stable triazole linkage.[2][3]
II. Data Presentation: Reaction Condition Parameters
The following tables summarize key quantitative parameters for the successful application of this compound in a typical bioconjugation workflow.
Table 1: Parameters for Biomolecule Modification with this compound
| Parameter | Recommended Range | Notes |
| Biomolecule Purity | >95% | Free of stabilizing proteins like BSA and gelatin. |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | This may need optimization depending on the biomolecule and desired degree of labeling.[4][5] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.5 | Avoid buffers containing thiols. |
| Reaction Temperature | Room Temperature or 4°C | 4°C is recommended for sensitive biomolecules. |
| Reaction Time | 1-2 hours | |
| Quenching | Optional, can be removed by purification |
Table 2: Parameters for Click Chemistry Reaction (SPAAC)
| Parameter | Recommended Range | Notes |
| Alkyne-Modified Payload | 3- to 10-fold molar excess over azide-modified biomolecule | The optimal ratio should be determined empirically. |
| Solvent | Anhydrous DMSO for stock solution of payload | Final DMSO concentration in the reaction should be kept below 10% to avoid protein denaturation. |
| Reaction Buffer | PBS, pH 7.4 | |
| Reaction Temperature | Room Temperature or 37°C | Can be performed overnight at room temperature. |
| Reaction Time | 12-24 hours |
III. Experimental Protocols
Protocol 1: Modification of a Thiol-Containing Protein with this compound
This protocol details the modification of a protein with free thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides) with this compound to introduce azide handles.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X PBS, pH 7.2-7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: If necessary, reduce the protein to generate free thiols. Purify the reduced protein to remove any reducing agents. Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or at 4°C.
-
Purification of Azide-Modified Protein: Remove the excess, unreacted this compound using a desalting column equilibrated with 1X PBS, pH 7.4. The larger azide-modified protein will elute first.
-
Storage: Store the purified azide-labeled protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an alkyne-modified payload (e.g., a DBCO-containing drug) to the azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-modified payload (e.g., DBCO-PEG4-MMAE)
-
Anhydrous DMSO
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
-
Payload Preparation: Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Click Chemistry Reaction: To the azide-modified protein in PBS, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution. Ensure the final concentration of DMSO in the reaction mixture is below 10%.
-
Incubation: Gently mix the reaction and incubate overnight at room temperature or 37°C.
-
Purification of the Conjugate: Purify the final conjugate to remove unreacted payload and byproducts using an appropriate method such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation. HIC is a common method for determining the DAR.
IV. Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-SSPy, a heterobifunctional crosslinker, for the targeted modification of biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document outlines the core applications, provides detailed experimental protocols, and visualizes key chemical processes and workflows.
This compound is a versatile reagent featuring a thiol-reactive pyridyl disulfide group and a bioorthogonal azide moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1] The pyridyl disulfide group enables specific conjugation to free thiol groups, such as those from cysteine residues in proteins, while the azide group serves as a handle for the highly efficient and selective "click chemistry" reaction with alkyne-functionalized molecules.[2] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][3]
Core Applications:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic payloads to antibodies or antibody fragments.[3]
-
Protein Labeling and Functionalization: Introduction of reporter molecules (fluorophores, biotin), imaging agents, or other functional moieties to proteins.
-
Targeted Drug Delivery: Conjugation of targeting ligands to drug carriers like nanoparticles.
-
Proteomics and Chemical Biology: Labeling of proteins for identification and functional studies.
Quantitative Data Summary
The efficiency of CuAAC reactions is influenced by several factors including the catalyst system, ligands, and reaction conditions. While specific quantitative data for this compound is not extensively published, the following table summarizes typical parameters and expected outcomes for CuAAC bioconjugation reactions based on established literature.
| Parameter | Typical Range/Value | Expected Outcome/Consideration | Reference |
| Reaction Yield | > 95% | CuAAC is known for its high efficiency, often yielding near-quantitative conversion. | |
| Reaction Time | 1 - 4 hours | Reaction times can be optimized based on substrate concentrations and catalyst choice. | |
| Copper (I) Concentration | 50 - 250 µM | Lower concentrations are preferred for biological samples to minimize cytotoxicity. | |
| Ligand to Copper Ratio | 5:1 | Ligands like THPTA stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage. | |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5 - 10 times the copper concentration | Ensures the in situ reduction of Cu(II) to the active Cu(I) catalyst. | |
| pH | 7.2 - 7.4 | Optimal for maintaining the stability and function of most proteins. | |
| Temperature | Room Temperature (20-25°C) | Mild reaction conditions are a key advantage of CuAAC. |
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation process using this compound: (1) Modification of a thiol-containing protein with this compound, and (2) CuAAC reaction with an alkyne-functionalized molecule.
Protocol 1: Thiol-Specific Modification of a Protein with this compound
This protocol describes the conjugation of this compound to a protein containing free cysteine residues.
Materials:
-
Protein with accessible thiol groups (e.g., antibody, protein scaffold)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in Reaction Buffer and add a 10-20 fold molar excess of a reducing agent like TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
The reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.
-
-
Purification:
-
Remove excess, unreacted this compound by size-exclusion chromatography (e.g., desalting column) or dialysis against the Reaction Buffer.
-
-
Characterization:
-
Determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy or mass spectrometry. The azide-modified protein is now ready for the CuAAC reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-containing molecule to the azide-modified protein from Protocol 1.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, drug payload)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and a 3- to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
-
Catalyst Preparation:
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final protein conjugate using size-exclusion chromatography to remove the catalyst, excess alkyne-containing molecule, and other reaction components.
-
-
Analysis:
-
Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizations
The following diagrams illustrate the key chemical reaction, experimental workflow, and the general mechanism of action for a targeted therapeutic developed using this methodology.
Caption: Chemical scheme of the two-step bioconjugation using this compound.
Caption: Experimental workflow for protein modification and payload conjugation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This technique is particularly valuable in bioconjugation, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[][4]
Azido-PEG3-SSPy is a hetero-bifunctional linker that incorporates three key features:
-
An azide group for highly specific and efficient SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
-
A polyethylene glycol (PEG3) spacer to enhance water solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.
-
A pyridyl disulfide (SSPy) group which provides a cleavable linkage. This disulfide bond is stable in circulation but can be cleaved by reducing agents such as glutathione, which is found at higher concentrations inside cells. This feature is critical for the intracellular release of payloads in drug delivery applications.
These application notes provide detailed protocols for the use of this compound in bioconjugation, with a focus on its application in the construction of antibody-drug conjugates.
Data Presentation
Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. The following table summarizes key quantitative data for consideration.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7.4 | 0.32–0.85 | |
| HEPES | 7.4 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 | |
| Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., a Cysteine-Engineered Antibody)
This protocol describes the modification of a biomolecule containing a free thiol group with this compound to introduce an azide functional group for subsequent SPAAC reactions.
Materials:
-
Thiol-containing biomolecule (e.g., antibody)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Biomolecule Preparation: Prepare the thiol-containing biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL. If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP and subsequently remove the reducing agent by buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like L-cysteine to a final concentration of 10 mM to react with any unreacted pyridyl disulfide groups.
-
Purification: Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring the release of pyridine-2-thione at 343 nm), SDS-PAGE, or mass spectrometry (MS).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the cycloaddition reaction between the azide-labeled biomolecule and a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
DBCO-functionalized molecule of interest (e.g., a cytotoxic drug, a fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the azide-labeled biomolecule in the Reaction Buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
SPAAC Reaction: Add a 1.5-5 fold molar excess of the DBCO-functionalized molecule to the solution of the azide-labeled biomolecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.
Visualizations
Caption: Experimental workflow for creating an Antibody-Drug Conjugate.
Caption: Mechanism of action for an ADC with a cleavable disulfide linker.
References
Application Notes and Protocols for Linking Payloads to Antibodies with Azido-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Azido-PEG3-SSPy is a heterobifunctional linker that enables a precise, two-step conjugation strategy for the development of ADCs with a cleavable disulfide bond.
The this compound linker features three key components:
-
An azide (N3) group , which serves as a bioorthogonal handle for the attachment of a payload via "click chemistry."
-
A polyethylene glycol (PEG) spacer , which enhances solubility and reduces aggregation of the final ADC.
-
A pyridyl disulfide (SSPy) group , which reacts specifically with free thiol groups on an antibody, forming a cleavable disulfide bond.
This two-step approach allows for the initial modification of the antibody with the linker, followed by the attachment of an alkyne-modified payload. This modular strategy provides excellent control over the conjugation process and the final Drug-to-Antibody Ratio (DAR). The disulfide bond within the linker is designed to be stable in circulation but is readily cleaved in the reducing environment of the intracellular space, ensuring targeted release of the payload within the cancer cell.
Experimental Workflow Overview
The overall process for linking a payload to an antibody using this compound involves two main stages:
-
Antibody Modification: The interchain disulfide bonds of the antibody are first partially reduced to generate free thiol groups. The this compound linker is then conjugated to these thiols via a thiol-disulfide exchange reaction.
-
Payload Conjugation: The azide-modified antibody is then reacted with an alkyne-functionalized payload through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction.
Payload Release Mechanism
The disulfide bond in the this compound linker is designed to be cleaved within the target cell. After the ADC binds to the target antigen and is internalized, the higher concentration of reducing agents, such as glutathione (GSH), in the cytoplasm and endosomes facilitates the reduction of the disulfide bond, releasing the payload in its active form.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of an antibody (e.g., IgG1) to generate free thiol groups for linker conjugation. The extent of reduction can be controlled by varying the molar ratio of the reducing agent, temperature, and incubation time.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Add a molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically but typically ranges from 2 to 10-fold molar excess.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer, following the manufacturer's instructions.
-
Immediately proceed to the conjugation step (Protocol 2) to prevent re-oxidation of the thiol groups.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the this compound linker to the free thiol groups of the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
To the reduced antibody solution, add the this compound stock solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. The reaction is considered complete when the absorbance at 343 nm plateaus.
-
Purify the azide-modified antibody using a desalting column to remove excess linker and pyridine-2-thione.
Protocol 3: Payload Conjugation via Click Chemistry
This protocol describes the attachment of an alkyne-modified payload to the azide-modified antibody using either CuAAC or SPAAC.
Materials for CuAAC:
-
Azide-modified antibody
-
Alkyne-modified payload
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Desalting columns
Procedure for CuAAC:
-
Prepare stock solutions of the alkyne-payload, CuSO4, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).
-
In a reaction vessel, combine the azide-modified antibody and the alkyne-modified payload (typically a 1.5 to 5-fold molar excess over the azide groups).
-
Add the copper-chelating ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO4 and sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final ADC using a desalting column to remove excess reagents.
Materials for SPAAC:
-
Azide-modified antibody
-
Strain-promoted alkyne (e.g., DBCO, BCN) modified payload
-
Desalting columns
Procedure for SPAAC:
-
Prepare a stock solution of the strain-promoted alkyne-payload in a suitable solvent (e.g., DMSO).
-
Combine the azide-modified antibody and the alkyne-modified payload (typically a 1.5 to 3-fold molar excess over the azide groups).
-
Incubate the reaction at room temperature for 4-12 hours.
-
Purify the final ADC using a desalting column.
Data Presentation
The following tables summarize key quantitative parameters for the synthesis and characterization of ADCs using this compound. These values are representative and may require optimization for specific antibody-payload combinations.
Table 1: Recommended Reaction Conditions
| Parameter | Condition/Value | Notes |
| Antibody Reduction | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCEP:Antibody Molar Ratio | 2:1 to 10:1 | This ratio is critical for controlling the number of reduced disulfides and the final DAR. |
| Reaction Temperature | 37°C | |
| Reaction Time | 1-2 hours | |
| Linker Conjugation | ||
| Linker:Antibody Molar Ratio | 5:1 to 10:1 | A molar excess of the linker drives the reaction to completion. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | |
| Payload Conjugation (Click Chemistry) | ||
| Payload:Azide Molar Ratio | 1.5:1 to 5:1 | A slight excess of the payload ensures complete reaction of the azide groups. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-12 hours | SPAAC reactions may require longer incubation times than CuAAC. |
Table 2: Characterization of the Final ADC
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Mass Spectrometry | A distribution of DAR species (e.g., DAR2, DAR4, DAR6, DAR8) with an average DAR typically between 2 and 4. |
| Purity | Size Exclusion Chromatography (SEC) | >95% monomer |
| Residual Free Payload | RP-HPLC | <1% |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Should be comparable to the unconjugated antibody. |
| In Vitro Cytotoxicity | Cell-based assays | Potent and specific killing of target cells. |
Conclusion
The use of the this compound linker provides a robust and versatile method for the creation of antibody-drug conjugates with a cleavable disulfide bond. This two-step conjugation strategy, which combines controlled antibody modification with efficient click chemistry, allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in the development of next-generation targeted therapeutics. Further optimization of the reaction conditions for each specific antibody and payload is recommended to achieve the desired product characteristics.
Application Notes: Cysteine-Specific Bioconjugation Using Azido-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-SSPy is a heterobifunctional crosslinker designed for the precise, cysteine-specific modification of proteins, peptides, and other thiol-containing biomolecules. This reagent is particularly valuable in drug development, especially for the construction of Antibody-Drug Conjugates (ADCs), where site-specific conjugation is crucial for creating homogeneous and effective therapeutics.
The molecule features three key components:
-
An Azide Group (N₃): A bioorthogonal handle that allows for subsequent conjugation to alkyne-modified molecules via "click chemistry" (e.g., CuAAC or SPAAC). This enables the attachment of payloads like cytotoxic drugs, imaging agents, or other functional probes.
-
A PEG3 Spacer: A short, hydrophilic three-unit polyethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
-
A Pyridyl Disulfide Group (SSPy): A thiol-reactive moiety that specifically reacts with free sulfhydryl groups, such as those on cysteine residues, through a thiol-disulfide exchange mechanism. This reaction is highly selective for thiols, particularly within the optimal pH range.
The resulting disulfide bond is cleavable under reducing conditions, such as the intracellular environment where concentrations of glutathione are high. This feature is often exploited for the controlled release of therapeutic payloads inside target cells.
Reaction Mechanism
The core of the conjugation strategy is the thiol-disulfide exchange reaction. The sulfhydryl group of a cysteine residue performs a nucleophilic attack on the disulfide bond of the this compound reagent. This results in the formation of a new, stable disulfide bond between the protein and the PEG linker, and the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
Application Notes and Protocols for the Purification of Azido-PEG3-SSPy Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics. The conjugation of a potent drug to a monoclonal antibody via a linker, such as Azido-PEG3-SSPy, results in a heterogeneous mixture. This mixture may contain the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregates. The purification of the crude conjugation reaction is a critical step to ensure the safety, efficacy, and homogeneity of the final ADC product.
The this compound linker incorporates several key features: an azide group for click chemistry-based conjugation of a payload, a polyethylene glycol (PEG) spacer to enhance solubility, and a cleavable disulfide bond (SSPy) for controlled drug release. The purification strategy for antibodies conjugated with this linker must effectively remove impurities while preserving the integrity of the ADC.
This document provides detailed application notes and protocols for the purification of this compound conjugated antibodies, focusing on established chromatographic techniques.
Purification Strategy Overview
A multi-step purification strategy is typically employed to address the different types of impurities present in the crude conjugation mixture. The general workflow involves an initial buffer exchange to remove excess reagents, followed by chromatographic steps to separate the ADC based on size and hydrophobicity.
Caption: Overall purification workflow for this compound conjugated antibodies.
Experimental Protocols
Buffer Exchange / Desalting
This initial step is crucial for removing excess unconjugated this compound linker and other small molecule reagents from the crude reaction mixture. This can be achieved through dialysis or desalting columns.
Protocol: Desalting using Spin Columns
This method is suitable for smaller sample volumes (1-3 mL).
Materials:
-
Sephadex G-25 spin columns (or equivalent)
-
Equilibration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. Place the column in a collection tube and centrifuge at 1,000 x g for 2 minutes.
-
Equilibrate the column by adding the equilibration buffer and centrifuging at 1,000 x g for 2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.[1][2][3]
-
Slowly apply the crude antibody conjugate sample to the center of the packed bed.
-
Centrifuge the column at 1,000 x g for 2 minutes.
-
The purified antibody conjugate is collected in the collection tube.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This technique is highly effective for removing high molecular weight aggregates and any remaining small molecule impurities from the ADC preparation.[4][5]
Caption: Experimental workflow for Size Exclusion Chromatography (SEC).
Protocol: SEC for Aggregate Removal
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL, or equivalent)
-
HPLC or FPLC system
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)
-
Desalted ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject the desalted ADC sample onto the column.
-
Perform an isocratic elution with the mobile phase.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the main monomeric ADC peak, separating it from the earlier eluting aggregate peak and any later eluting small molecule peaks.
-
Pool the fractions containing the purified monomeric ADC.
Data Presentation: Representative SEC Purification Data
| Parameter | Before SEC | After SEC |
| Monomer Purity (%) | 85.0 | >98.0 |
| Aggregate (%) | 14.5 | <1.5 |
| Fragment (%) | 0.5 | <0.5 |
| Recovery (%) | - | ~85-95 |
This table presents typical data for the removal of aggregates from an ADC preparation using SEC.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. The conjugation of the this compound linker and a subsequent drug payload increases the hydrophobicity of the antibody. HIC is a powerful technique to separate ADC species with different DARs and to remove unconjugated antibody (DAR=0).
Caption: Experimental workflow for Hydrophobic Interaction Chromatography (HIC).
Protocol: HIC for DAR Species Separation
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or FPLC system
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0
-
SEC-purified ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the SEC-purified ADC sample with Mobile Phase A to the desired starting salt concentration.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound species.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes.
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations, with higher DAR species being more retained.
-
Collect fractions corresponding to the desired DAR species.
-
Analyze the collected fractions to determine the DAR and purity.
Data Presentation: Representative HIC Purification Data
| Fraction | Main DAR Species | Purity by HIC (%) | Recovery (%) |
| Crude ADC | Mixture (DAR 0-8) | N/A | 100 |
| HIC Peak 1 | DAR 0 | >95 | ~90 |
| HIC Peak 2 | DAR 2 | >98 | ~85 |
| HIC Peak 3 | DAR 4 | >98 | ~80 |
This table illustrates representative data for the separation of different DAR species of an ADC using HIC.
Characterization of Purified ADC
After each purification step, it is essential to characterize the ADC to assess its quality. Key analytical methods include:
-
Size Exclusion Chromatography (SEC): To determine the level of aggregation.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.
-
Reversed-Phase HPLC (RP-HPLC): Can also be used to determine the average DAR.
-
Mass Spectrometry (MS): To confirm the identity and drug load of the ADC.
-
UV-Vis Spectroscopy: To determine the protein concentration and estimate the average DAR.
Conclusion
The purification of this compound conjugated antibodies is a multi-step process that is critical for obtaining a homogeneous and well-characterized product. The combination of desalting, Size Exclusion Chromatography, and Hydrophobic Interaction Chromatography provides a robust platform for the removal of common impurities such as unconjugated linkers, aggregates, and unconjugated antibody. The protocols and data presented here serve as a guide for researchers and scientists in the development and purification of novel antibody-drug conjugates. Optimization of these methods will be necessary for each specific antibody and drug combination to achieve the desired purity and yield.
References
Characterization of Azido-PEG3-SSPy Conjugates by Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the methodologies for the characterization of Azido-PEG3-SSPy conjugates using mass spectrometry. This compound is a heterobifunctional crosslinker containing an azide, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group. This unique combination of functional moieties makes it a valuable tool in bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs). Accurate characterization of these conjugates is critical for ensuring the efficacy, safety, and batch-to-batch consistency of the final product. This document provides detailed protocols for both intact mass analysis and peptide mapping of this compound conjugated proteins using liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a versatile crosslinker that facilitates the connection of biomolecules through two distinct chemical handles. The pyridyl disulfide group reacts specifically with free sulfhydryl groups, such as those found in cysteine residues of proteins, to form a cleavable disulfide bond. The azide group can be utilized in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a second molecule of interest. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.
Mass spectrometry is an indispensable analytical technique for the detailed structural characterization of bioconjugates.[1] It allows for the precise determination of molecular weight, confirmation of successful conjugation, and identification of the specific sites of modification. This application note provides a comprehensive guide to the mass spectrometric analysis of proteins conjugated with the this compound linker.
Experimental Workflow
The general workflow for the conjugation and subsequent mass spectrometric analysis of a protein with this compound is depicted below. This process involves the initial conjugation of the linker to the protein, followed by purification and characterization at both the intact protein and peptide levels.
References
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates (ADCs) Utilizing Azido-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] The intricate structure of an ADC, comprising a monoclonal antibody linked to a cytotoxic payload via a chemical linker, presents significant analytical challenges.[1][2] A thorough characterization of ADCs is paramount to ensure their safety, efficacy, and batch-to-batch consistency.[2] Key to this characterization is the determination of the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody and directly influences the ADC's therapeutic window.
The Azido-PEG3-SSPy linker is a versatile, cleavable linker that facilitates the conjugation of payloads to antibodies. It features a pyridyl disulfide group for reaction with native or engineered thiol groups on the antibody, and an azide handle for the attachment of drug payloads via "click chemistry." The incorporated polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
These application notes provide a comprehensive guide to the analytical techniques for characterizing ADCs prepared using the this compound linker. Detailed protocols for key analytical methods, including Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and UV/Vis Spectroscopy, are presented to enable researchers to accurately assess critical quality attributes (CQAs) of their ADCs.
Principle of ADC Generation with this compound
The generation of an ADC using the this compound linker involves a two-step process. First, the pyridyl disulfide moiety of the linker reacts with a free thiol group on the antibody, typically an engineered cysteine or a reduced interchain disulfide, forming a disulfide bond. This step introduces an azide group onto the antibody surface. The second step involves the conjugation of an alkyne-functionalized cytotoxic payload to the azide-modified antibody through a highly specific and efficient click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
References
Azido-PEG3-SSPy: Application Notes and Protocols for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the storage, handling, and utilization of Azido-PEG3-SSPy, a heterobifunctional linker essential for advanced bioconjugation strategies. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other complex biomolecular constructs.
Introduction
This compound is a versatile crosslinker featuring three key components:
-
An azide group (N₃) for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
A polyethylene glycol (PEG) spacer (PEG3) , which is a hydrophilic chain that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.
-
A pyridyl disulfide group (-SSPy) that reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a cleavable disulfide bond.[1]
This unique combination of functionalities allows for a controlled, stepwise approach to bioconjugation, enabling the precise attachment of different molecules to a target biomolecule. The disulfide linkage is of particular interest as it can be cleaved under reducing conditions, such as those found within the intracellular environment, providing a mechanism for drug release.[2][3]
Storage and Handling
Proper storage and handling of this compound are critical to maintain its reactivity and ensure experimental success.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at -20°C for long-term storage. Short-term storage at 0-10°C is also acceptable. | [4][5] |
| Physical Form | Typically supplied as a light yellow oil. | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile. | |
| Handling | Keep in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to aliquot and use immediately to avoid degradation. Avoid repeated freeze-thaw cycles. | |
| Safety | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area. Organic azides can be energetic, so avoid exposure to excessive heat or shock. | General lab safety |
Experimental Protocols
Thiol-Specific Conjugation via Pyridyl Disulfide Exchange
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.0-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing reagents.
-
Prepare this compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
-
Purification: Remove the excess, unreacted this compound and the pyridine-2-thione byproduct by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Characterization: Determine the concentration of the purified azide-modified protein using a protein concentration assay (e.g., BCA assay). The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry.
Click Chemistry Reaction with an Alkyne-Modified Molecule
This protocol outlines the subsequent conjugation of the azide-modified protein (from Protocol 3.1) to an alkyne-modified molecule via a copper-catalyzed click chemistry reaction (CuAAC).
Materials:
-
Azide-modified protein
-
Alkyne-modified molecule (e.g., a drug, a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Click Chemistry Reaction:
-
To the azide-modified protein in the reaction buffer, add the alkyne-modified molecule to the desired molar excess.
-
Add the THPTA solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted components and the copper catalyst.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays as required.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Reaction mechanisms for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]
- 4. Azido-PEG3-SS-PEG3-azide - Immunomart [immunomart.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes and Protocols for In Vitro Cleavage of Azido-PEG3-SSPy Disulfide Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Azido-PEG3-SSPy linker is a valuable tool in bioconjugation and drug delivery, enabling the attachment of molecules to cysteine residues via a reducible disulfide bond. The pyridyl disulfide group reacts specifically with free thiols, while the azide group allows for subsequent modification using click chemistry. The cleavage of the disulfide bond is a critical step in many applications, such as the release of a therapeutic agent from an antibody-drug conjugate (ADC) within the reducing environment of a cell. This document provides detailed protocols for the in vitro cleavage of the disulfide bond in this compound using common reducing agents.
The cleavage of the disulfide bond in this compound is typically achieved through thiol-disulfide exchange.[1] Reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly employed for this purpose.[2][] The choice of reducing agent can depend on the specific requirements of the experiment, including the desired reaction kinetics, pH, and compatibility with downstream applications.[4][5]
Mechanism of Disulfide Bond Cleavage
The reduction of the pyridyl disulfide bond by a thiol-containing reducing agent like DTT involves a two-step thiol-disulfide exchange reaction. In the first step, one of the thiol groups of DTT attacks the disulfide bond, forming a mixed disulfide and releasing pyridine-2-thione. In the second step, the second thiol group of DTT attacks the mixed disulfide, leading to the formation of a stable cyclic disulfide form of DTT and the fully reduced thiol on the PEG linker. TCEP, a phosphine-based reducing agent, reduces disulfide bonds through a different, irreversible mechanism that does not involve a thiol-disulfide exchange.
Materials and Reagents
-
This compound conjugate: The molecule containing the disulfide bond to be cleaved.
-
Reducing Agents:
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer, pH 7.0-8.5
-
-
Analytical Reagents and Equipment:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for quantifying free thiols.
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Experimental Protocols
General Protocol for Disulfide Bond Cleavage
This protocol describes a general method for cleaving the disulfide bond of an this compound conjugate. Specific conditions may need to be optimized depending on the nature of the conjugate.
-
Prepare the Conjugate Solution: Dissolve the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare the Reducing Agent Stock Solution:
-
DTT: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh.
-
TCEP: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water and neutralize with NaOH to the desired pH. TCEP solutions are more stable than DTT solutions.
-
-
Initiate the Reduction Reaction: Add the reducing agent to the conjugate solution to the desired final concentration. Typical final concentrations range from 10-50 mM for DTT and 5-20 mM for TCEP.
-
Incubate the Reaction Mixture: Incubate the reaction at room temperature or 37°C. The reaction time can vary from 30 minutes to several hours. The progress of the reaction can be monitored as described in Section 5.
-
Quench the Reaction (Optional): If necessary, the reaction can be quenched by removing the reducing agent using a desalting column or by adding a thiol-reactive compound like N-ethylmaleimide (NEM) if DTT was used.
Monitoring Disulfide Bond Cleavage
The efficiency of the disulfide bond cleavage can be monitored using several methods:
-
Spectrophotometric Assay using DTNB (Ellman's Reagent): This method quantifies the free thiol groups generated upon reduction. The release of pyridine-2-thione can also be monitored spectrophotometrically at approximately 343 nm.
-
SDS-PAGE Analysis: For protein conjugates, cleavage of interchain disulfide bonds can be visualized by a shift in molecular weight on a non-reducing SDS-PAGE gel.
-
Chromatographic Methods (HPLC): Reversed-phase HPLC can be used to separate the cleaved products from the starting material.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the cleavage by detecting the mass of the reduced product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange (reversible) | Phosphine-based reduction (irreversible) |
| Optimal pH | 7.1 - 8.0 | 1.5 - 9.0 |
| Typical Concentration | 10-100 mM | 5-50 mM |
| Reaction Time | Minutes to hours | < 5 minutes at room temperature in dilute solutions |
| Stability | Prone to air oxidation, prepare fresh | More resistant to air oxidation |
| Odor | Strong, unpleasant | Odorless |
| Compatibility | Can interfere with subsequent thiol-reactive labeling | Does not interfere with maleimide chemistry |
Visualizations
Caption: Experimental workflow for the in vitro cleavage of the this compound disulfide bond.
Caption: Generalized reaction scheme for the cleavage of the this compound disulfide bond.
References
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Application Note: Quantification of Azido-PEG3-SSPy Conjugation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG3-SSPy is a heterobifunctional, cleavable crosslinker integral to the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1] This linker possesses two key reactive groups: a sulfhydryl-reactive 2-pyridyldithio (SSPy) group and an azide (N3) group for bioorthogonal "click" chemistry.[1][2] The SSPy end enables covalent attachment to free thiols, such as those on cysteine residues of antibodies, via a disulfide exchange reaction. The azide handle then allows for the highly specific and efficient conjugation of an alkyne-modified payload through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[1][3]
Accurate quantification of the conjugation efficiency at each step is critical for the characterization and quality control of the final bioconjugate. It ensures the determination of the drug-to-antibody ratio (DAR), a key parameter influencing the therapeutic efficacy and safety profile of ADCs. This document provides detailed protocols for quantifying the efficiency of both the initial thiol-SSPy reaction and the subsequent azide-alkyne click chemistry step.
Principle of the Two-Step Conjugation Workflow
The conjugation process using this compound is a sequential, two-step reaction.
-
Thiol-Disulfide Exchange: A biomolecule containing a free sulfhydryl group (e.g., a monoclonal antibody with reduced interchain cysteines) is reacted with the SSPy group of the linker. This reaction forms a new, stable disulfide bond and releases a byproduct, pyridine-2-thione.
-
Azide-Alkyne Cycloaddition (Click Chemistry): The azide-functionalized biomolecule is then reacted with a payload (e.g., a cytotoxic drug) that has been modified with an alkyne group. This "click" reaction forms a stable triazole linkage, completing the ADC construct.
Experimental Protocols and Data Quantification
Method 1: UV-Vis Spectrophotometry for Thiol-SSPy Reaction
This method quantifies the efficiency of the first conjugation step by measuring the concentration of the released byproduct, pyridine-2-thione, which has a distinct absorbance maximum at 343 nm.
Protocol:
-
Protein Preparation: If necessary, reduce the disulfide bonds of the antibody using a mild reducing agent like TCEP. Immediately remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 7.0-7.5 with 5 mM EDTA). Adjust the final protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent like DMSO.
-
Baseline Measurement: In a quartz cuvette, measure the absorbance of the antibody solution at 343 nm to establish a baseline.
-
Conjugation Reaction: Initiate the reaction by adding a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Mix gently.
-
Reaction Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), measure the absorbance of the reaction mixture at 343 nm.
-
Calculation of Efficiency: The concentration of released pyridine-2-thione is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹. The degree of labeling can be determined by comparing the molar concentration of the released byproduct to the initial molar concentration of the protein's reactive thiols.
Data Presentation:
| Time (minutes) | Absorbance at 343 nm | Concentration of Pyridine-2-thione (µM) | Moles of Linker per Mole of Antibody |
| 0 | 0.015 | 0 | 0 |
| 5 | 0.180 | 20.4 | 1.02 |
| 15 | 0.355 | 42.1 | 2.11 |
| 30 | 0.598 | 72.1 | 3.61 |
| 60 | 0.765 | 92.8 | 4.64 |
| 120 | 0.782 | 94.9 | 4.75 |
Table 1: Representative data for monitoring the thiol-SSPy conjugation reaction via UV-Vis spectrophotometry, assuming an initial antibody concentration of 20 µM.
Method 2: HPLC Analysis for Conjugate Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the final conjugate from unreacted components and for quantifying the product distribution. Size-Exclusion (SEC) and Reversed-Phase (RP) HPLC are commonly used.
Protocol (General SEC-HPLC):
-
System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 20 mM HEPES buffer at pH 6.5) at a constant flow rate.
-
Sample Preparation: After the conjugation reaction (both steps completed), quench any remaining reactive groups and prepare the sample by diluting it in the mobile phase.
-
Injection and Separation: Inject a defined volume of the sample onto the column. The components will separate based on their hydrodynamic volume, with larger molecules (the ADC) eluting first, followed by the unconjugated antibody, and finally smaller molecules like the free linker and payload.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for the protein) and/or a Refractive Index (RI) detector for components without a strong chromophore.
-
Quantification: Determine the relative abundance of each species by integrating the area under each peak. The conjugation efficiency can be expressed as the percentage of the conjugated peak area relative to the total protein peak area (conjugated + unconjugated).
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.5 | 2.1 |
| Antibody-Drug Conjugate (ADC) | 10.2 | 85.4 |
| Unconjugated Antibody | 11.5 | 11.3 |
| Free Linker/Payload | 15.8 | 1.2 |
Table 2: Example SEC-HPLC data for a purified ADC sample, showing the relative quantification of different species.
Method 3: Mass Spectrometry for Determining Conjugation Stoichiometry
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides precise mass information, allowing for the unambiguous determination of conjugation stoichiometry and the distribution of the drug-to-antibody ratio (DAR).
Protocol (General LC-MS):
-
Sample Preparation: Prepare the ADC sample by buffer exchanging into an MS-compatible buffer (e.g., 10 mM ammonium acetate). The sample may require deglycosylation for simpler spectra.
-
LC Separation: Inject the sample into an LC system (typically RP-HPLC) to separate different DAR species.
-
Ionization and Mass Analysis: The eluent is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Processing: The resulting multiply charged spectrum is processed using deconvolution software to generate a zero-charge mass spectrum.
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DAR Calculation: The number of conjugated linkers/payloads is determined from the mass shift relative to the unconjugated antibody. The average DAR is calculated from the relative abundance of each DAR species.
Data Presentation:
| DAR Species | Calculated Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Antibody | 148,050 | 148,052 | 10.5 |
| DAR = 1 (1 Linker + Payload) | 149,294 | 149,295 | 25.0 |
| DAR = 2 (2 Linkers + Payloads) | 150,538 | 150,540 | 45.5 |
| DAR = 3 (3 Linkers + Payloads) | 151,782 | 151,783 | 15.0 |
| DAR = 4 (4 Linkers + Payloads) | 153,026 | 153,028 | 4.0 |
Table 3: Deconvoluted mass spectrometry data for an ADC, assuming a combined mass of 1244 Da for the this compound linker and the alkyne-payload.
Method 4: Fluorescence-Based Assay for Click Reaction Efficiency
The efficiency of the azide-alkyne cycloaddition step can be quantified using a fluorogenic reaction, where a non-fluorescent alkyne probe becomes highly fluorescent upon reacting with the azide-modified antibody.
Protocol:
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Reagent Preparation: Prepare the azide-modified antibody (from Step 1) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of a fluorogenic alkyne probe (e.g., a DBCO-fluorophore that is quenched until reaction) in DMSO.
-
Standard Curve: Prepare a serial dilution of the corresponding fluorescent triazole product (or a similar stable fluorophore) to create a standard curve of fluorescence intensity versus concentration.
-
Reaction Setup: In a microplate, add the azide-modified antibody and the fluorogenic alkyne probe. Include a negative control with an unconjugated antibody.
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient duration (e.g., 1-4 hours) to allow the reaction to proceed to completion.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Quantification: After subtracting the background fluorescence from the negative control, use the standard curve to determine the concentration of the formed fluorescent triazole, which corresponds to the concentration of successfully reacted azide sites. The click efficiency is the ratio of this concentration to the initial concentration of azide groups on the antibody.
Data Presentation:
| Sample | Average Fluorescence (RFU) | Calculated Concentration of Reacted Azide (µM) | Click Efficiency (%) |
| Negative Control | 152 | 0 | N/A |
| Azide-Modified Antibody | 18,765 | 9.6 | 96 |
| Positive Control (Triazole) | 19,550 | 10.0 | 100 |
Table 4: Representative data from a fluorescence-based assay for quantifying click chemistry efficiency, assuming an initial azide concentration of 10 µM.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG3-SSPy Conjugation
Welcome to the technical support center for Azido-PEG3-SSPy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to thiol-containing molecules, such as proteins and peptides, in a question-and-answer format.
Question 1: Why is my conjugation efficiency low or non-existent?
Low conjugation efficiency is a frequent challenge and can often be attributed to one of three main areas: the availability of reactive thiols on your target molecule, the integrity of the this compound reagent, or suboptimal reaction conditions.
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Insufficient or Inactive Thiols: Cysteine residues within a protein may form disulfide bonds with each other, leaving no free sulfhydryl (-SH) group available for conjugation. Before starting the conjugation, it is crucial to quantify the number of free thiols. If necessary, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce existing disulfide bonds. It is critical to remove the reducing agent completely before adding the this compound reagent, as it will compete with your target molecule for the linker. Desalting columns are effective for this purpose.[1]
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Degraded Reagent: The pyridyl disulfide group of this compound is sensitive to reducing agents and can be hydrolyzed. Ensure the reagent has been stored correctly at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Suboptimal Molar Ratio: The molar ratio of this compound to the free thiols on your molecule is a critical parameter. A molar excess of the linker is recommended to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the linker over the available free thiols.[2][3]
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Steric Hindrance: The free thiol groups on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the linker. In such cases, introducing a mild denaturant to your reaction buffer might be necessary to partially unfold the protein and expose the cysteine residues. This approach should be used with caution as it can impact the protein's function.
Question 2: How can I monitor the progress of my conjugation reaction?
The conjugation reaction between a thiol and the SSPy group releases a byproduct, pyridine-2-thione. This molecule has a maximum absorbance at 343 nm. By measuring the increase in absorbance at this wavelength, you can monitor the reaction's progress in real-time and quantify the extent of the conjugation.[4][5]
Question 3: My protein is aggregating after adding the this compound reagent. What can I do?
Protein aggregation during conjugation can be caused by several factors, including high protein concentration, inappropriate buffer conditions, or changes in protein conformation upon modification.
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Optimize Buffer Conditions: Screen different buffer conditions, such as pH and ionic strength.
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Include Excipients: The addition of excipients like arginine or polysorbate to the reaction mixture can sometimes prevent aggregation.
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Lower Reaction Temperature: Performing the reaction at 4°C instead of room temperature can reduce the propensity for aggregation.
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Control Reagent Addition: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein solution can cause the protein to precipitate. Keep the final concentration of the organic solvent low (typically <10%) and add the reagent stock solution slowly while gently vortexing.
Question 4: What are the optimal reaction conditions for the thiol-disulfide exchange?
The efficiency of the thiol-disulfide exchange reaction is influenced by pH, temperature, and reaction time.
-
pH: The reaction is accelerated under neutral to slightly alkaline conditions. A pH range of 7.0-8.0 is generally optimal for the reaction of the pyridyl disulfide group with sulfhydryls.
-
Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C). For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time.
-
Reaction Time: The reaction time can vary from 30 minutes to overnight, depending on the reactivity of the specific thiol and the desired level of conjugation. Monitoring the reaction progress is recommended to determine the optimal time.
Frequently Asked Questions (FAQs)
Q1: What is the full chemical name of this compound?
The full chemical name is 1-(3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Q2: How should I store and handle this compound?
The lyophilized powder should be stored at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately.
Q3: What buffers are recommended for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.0 and 8.0 are suitable. It is crucial to use buffers that do not contain thiols, as these will compete with your target molecule.
Q4: How do I remove excess this compound after the reaction?
Excess reagent and the pyridine-2-thione byproduct can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. For antibody-drug conjugates, more advanced purification techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography may be necessary to separate different drug-to-antibody ratio species.
Q5: How can I quantify the number of free thiols on my protein before conjugation?
Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) is a common method for quantifying free sulfhydryl groups. Alternatively, mass spectrometry-based methods can provide more detailed information on the location and abundance of free thiols.
Q6: What is the azide group on this compound used for?
The azide group is a bio-orthogonal handle for "click chemistry." After conjugating the SSPy end of the linker to your thiol-containing molecule, the azide group can be reacted with a molecule containing an alkyne group (e.g., through Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or a strained cyclooctyne (e.g., through Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This allows for the modular assembly of complex bioconjugates.
Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound conjugation.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Balances reaction rate and stability of the biomolecule. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may be necessary for sensitive proteins but may require longer reaction times. |
| Molar Ratio (Linker:Thiol) | 10:1 to 20:1 | A molar excess of the linker drives the reaction to completion. |
| Reaction Time | 30 minutes - 18 hours | Dependent on temperature, pH, and the specific reactants. |
| Monitoring Parameter | Wavelength | Molar Extinction Coefficient (ε) |
| Pyridine-2-thione release | 343 nm | 8,080 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
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Prepare a protein solution in a suitable buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Prepare a 10 mM solution of Ellman's reagent (DTNB) in the same buffer.
-
In a cuvette, mix the protein solution with the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
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Calculate the concentration of free thiols using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Protocol 2: Reduction of Protein Disulfide Bonds (Optional)
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
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Remove the TCEP using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
Protocol 3: Conjugation of this compound to a Thiol-Containing Protein
-
Prepare the thiol-containing protein in a thiol-free buffer (pH 7.0-8.0) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
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Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently vortexing.
-
Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the reaction byproduct.
Visualizations
Caption: Reaction mechanism of this compound conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Factors influencing this compound conjugation efficiency.
References
Technical Support Center: Post-Conjugation Purification of Azido-PEG3-SSPy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Azido-PEG3-SSPy following bioconjugation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity and integrity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unreacted this compound can interfere with downstream applications by reacting with other molecules, leading to inaccurate characterization, reduced efficacy of the final product, and potential off-target effects in biological systems. Thorough purification is essential for obtaining a well-defined and functional bioconjugate.
Q2: What are the primary methods for removing small molecule linkers like this compound?
The most common methods leverage the significant size difference between the small linker molecule (MW: 344.45 Da) and the much larger protein or antibody conjugate. These techniques include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). For more complex purifications, advanced chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) and Mixed-Mode Chromatography can be employed.
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including your sample volume, the required purity, processing time, available equipment, and cost considerations. Our comparative data table below can help guide your decision. For instance, spin desalting columns (a form of SEC) are excellent for rapid, small-scale purifications, while TFF is highly scalable for larger, industrial batches.
Q4: Can the pyridyl disulfide (SSPy) group on the linker affect purification?
Yes, the pyridyl disulfide group can participate in thiol-disulfide exchange reactions. It's important to use buffers that do not contain free thiols (e.g., DTT, 2-mercaptoethanol) during the purification process, unless the intention is to cleave the disulfide bond. The release of the pyridine-2-thione byproduct can be monitored spectrophotometrically at 343 nm to track the conjugation reaction's progress before purification.
Q5: I'm observing aggregation of my protein conjugate after purification. What could be the cause?
Protein aggregation post-conjugation and purification can be caused by several factors:
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Over-labeling: The attachment of too many PEG linker molecules can alter the protein's surface properties and lead to insolubility.
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Unfavorable Buffer Conditions: The pH or ionic strength of the purification buffer may not be optimal for your protein's stability.
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Shear Stress: Some purification methods, like TFF, can induce mechanical stress on proteins, potentially causing them to unfold and aggregate.
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Hydrophobic Interactions: The this compound linker, although containing a hydrophilic PEG spacer, possesses hydrophobic regions that can promote non-specific interactions and aggregation, especially at high protein concentrations.
Comparative Overview of Purification Techniques
The following table summarizes the key performance characteristics of common methods for removing excess this compound.
| Technique | Principle | Typical Protein Recovery | Linker Removal Efficiency | Processing Time | Sample Volume Range | Relative Cost |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | >90% | >99% (with sufficient buffer exchanges) | Slow (hours to overnight) | Wide (µL to L) | Low |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius as they pass through a porous resin. | >90% | High (>95%) | Fast (minutes to hours) | µL to mL (column dependent) | Medium |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling. | >95% | Very High (>99.8%) | Fast to Medium (minutes to hours) | Wide (mL to L) | High |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of molecules under high salt conditions. | 80-95% | High (>95%) | Medium (hours) | Wide (column dependent) | Medium-High |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a Desalting Column
This method is ideal for rapid purification of small to medium sample volumes.
Materials:
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Pre-packed desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cut-off (MWCO) for your protein.
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Purification Buffer: A buffer in which your protein is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).
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Centrifuge (for spin columns) or chromatography system.
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Collection tubes.
Procedure:
-
Column Equilibration: Remove the storage solution from the desalting column. Wash and equilibrate the column with 3-5 column volumes of Purification Buffer. For spin columns, this is typically done by centrifugation according to the manufacturer's instructions.
-
Sample Loading: Apply your conjugation reaction mixture to the top of the equilibrated column. The sample volume should not exceed 30% of the column's bed volume for optimal separation.
-
Elution:
-
Spin Column: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate.
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Gravity/Chromatography System: Allow the sample to enter the column bed and begin collecting fractions as you add more Purification Buffer. The protein conjugate will elute first in the void volume, while the smaller this compound linker will be retained and elute later.
-
-
Analysis: Analyze the collected fractions containing the protein for concentration (e.g., A280) and purity.
Protocol 2: Dialysis
This method is suitable for a wide range of sample volumes and achieves high purity, though it is a slower process.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a typical antibody). The MWCO should be at least 10-20 times the molecular weight of the linker.
-
Dialysis Buffer: A large volume of a suitable buffer for your protein.
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Stir plate and stir bar.
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Large beaker or container.
Procedure:
-
Membrane Preparation: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve rinsing with water or a specific solution).
-
Sample Loading: Load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.
-
Dialysis:
-
Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) Dialysis Buffer (typically 100-200 times the sample volume).
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.
-
-
Buffer Exchange: For efficient removal of the excess linker, perform at least 2-3 buffer changes. A typical schedule is:
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Dialyze for 2-4 hours.
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Change the Dialysis Buffer.
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Dialyze for another 2-4 hours.
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Change the Dialysis Buffer and dialyze overnight at 4°C.
-
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover your purified conjugate.
Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
TFF is a highly efficient and scalable method for buffer exchange and removal of small molecules.
Materials:
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TFF system with a pump and a membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa for a typical antibody).
-
Diafiltration Buffer: A large volume of a suitable buffer for your protein.
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Reservoir for the sample and diafiltration buffer.
Procedure:
-
System Preparation: Install the TFF membrane and flush the system with water and then with the Diafiltration Buffer to remove any storage solutions and condition the membrane.
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Concentration (Optional): If your sample volume is large, you can first concentrate it by running the TFF system and discarding the permeate until the desired volume is reached.
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Diafiltration (Buffer Exchange):
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Add the Diafiltration Buffer to the sample reservoir at the same rate that the permeate is being removed. This is known as constant-volume diafiltration.
-
Continue the diafiltration process for a sufficient number of diavolumes (typically 5-7) to reduce the concentration of the excess linker to the desired level.
-
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified conjugate from the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Non-specific binding: The protein conjugate is adsorbing to the purification media (e.g., SEC resin, dialysis membrane).- Precipitation/Aggregation: The protein is not stable in the purification buffer.- Incorrect MWCO: The membrane's MWCO is too large, leading to loss of the conjugate. | - Pre-treat the purification media according to the manufacturer's instructions to block non-specific binding sites.- Optimize the purification buffer (pH, ionic strength, additives like arginine or non-ionic surfactants).- Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate (typically 1/3 to 1/2). |
| Incomplete Removal of Excess Linker | - Insufficient buffer exchange (Dialysis/TFF): Not enough diavolumes or buffer changes were performed.- Poor separation (SEC): The column is overloaded, or the resolution is not sufficient.- Linker interaction with protein: The linker may be non-covalently associating with the protein. | - Increase the number of buffer changes or diavolumes. Ensure adequate stirring during dialysis.- Reduce the sample volume loaded onto the SEC column. Use a longer column for better resolution.- Consider using a different purification method, such as HIC, which can disrupt non-covalent hydrophobic interactions. |
| Protein Aggregation | - High protein concentration: Crowding can promote aggregation.- Unfavorable buffer conditions: pH is near the protein's isoelectric point (pI), or ionic strength is too low.- Hydrophobic nature of the linker: The SSPy and PEG components can introduce hydrophobic patches.- Shear stress (TFF): High flow rates can denature the protein. | - Perform purification at a lower protein concentration.- Screen different buffer conditions (pH, salt concentration). Add stabilizing excipients like sucrose or arginine.[1]- Consider using a purification method that can also remove aggregates, such as preparative SEC or HIC.- Optimize the TFF parameters (e.g., lower the cross-flow rate). |
| Clogged SEC Column or TFF Membrane | - Particulates in the sample: The conjugation mixture contains precipitated protein or other solids.- Membrane fouling (TFF): Protein is aggregating and blocking the membrane pores. | - Centrifuge or filter the sample (using a low protein-binding filter) before loading it onto the column or into the TFF system.- Optimize TFF operating parameters (transmembrane pressure, cross-flow rate) to minimize fouling. Consider adding a mild detergent to the buffer if compatible with your protein. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for removing excess this compound after the conjugation reaction.
Caption: Post-conjugation purification workflow.
References
Technical Support Center: Azido-PEG3-SSPy Bioconjugation
Welcome to the technical support center for Azido-PEG3-SSPy bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
This compound is a heterobifunctional linker used to connect a biomolecule containing a free thiol group (like a cysteine residue on a protein) to another molecule possessing an alkyne group. The conjugation occurs in two main steps:
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Thiol-Disulfide Exchange: The pyridyl disulfide (SSPy) end of the linker reacts with a free sulfhydryl (-SH) group on the target biomolecule. This forms a new, stable disulfide bond and releases pyridine-2-thione.[1]
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Click Chemistry: The azide (N₃) end of the now-conjugated linker is available for a highly specific and efficient reaction with an alkyne-functionalized molecule, typically through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2][3]
Q2: How can I monitor the progress of the thiol-disulfide exchange reaction?
The reaction releases a byproduct, pyridine-2-thione, which has a distinct maximum absorbance at 343 nm.[1] You can monitor the increase in absorbance at this wavelength in real-time using a spectrophotometer to quantify the extent of the reaction.[1]
Q3: What are the recommended storage conditions for this compound?
To prevent degradation from moisture and other environmental factors, the reagent should be stored under recommended conditions, typically at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.
Q4: Which buffers should be used for the conjugation reaction?
It is critical to use buffers that are free of any thiol-containing reagents (e.g., DTT or β-mercaptoethanol). Recommended buffers include PBS, MES, and HEPES. The optimal pH for the reaction is a compromise between ensuring the cysteine's thiol group (pKa ~8.3) is sufficiently nucleophilic and maintaining protein stability, making a pH range of 6.5-7.5 a common and effective choice. Highly alkaline conditions (pH > 8.5) should be avoided as they can promote side reactions.
Troubleshooting Guide: Common Issues and Side Reactions
This guide addresses the most frequent problems encountered during this compound conjugation, with a focus on identifying the root cause of side reactions and low yields.
Problem 1: Low or No Conjugation Yield
Q: My conjugation yield is significantly lower than expected or zero. What are the most likely causes?
Low conjugation efficiency is one of the most common issues and typically points to problems with the thiol group on your target molecule, the integrity of the SSPy linker, or suboptimal reaction conditions.
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Cause 1: Insufficient or Inactive Thiols on the Target Molecule.
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Explanation: Cysteine residues on your protein may be oxidized, forming disulfide bonds with each other (cystine), which leaves no free sulfhydryl group available to react with the SSPy linker. Additionally, the thiol groups might be buried within the protein's 3D structure, making them sterically inaccessible.
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Solution:
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Reduce Disulfide Bonds: Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to break existing disulfide bonds.
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Crucially, Remove the Reducing Agent: The reducing agent must be completely removed before adding the this compound reagent. Any remaining reducing agent will compete with your target molecule for the linker, consuming the SSPy reagent and preventing your desired conjugation. Desalting columns are highly effective for this removal step. TCEP is often preferred as it does not contain a thiol group and is less likely to interfere with subsequent steps if trace amounts remain.
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Improve Accessibility: If steric hindrance is suspected, consider introducing a mild denaturant to the reaction buffer to partially unfold the protein and expose the cysteine residues. This should be done with caution as it may impact the protein's function.
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-
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Cause 2: Degraded or Hydrolyzed SSPy Reagent.
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Explanation: The this compound linker can degrade if improperly stored or handled, particularly through exposure to moisture.
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Solution: Always store the reagent at -20°C in a desiccator and allow it to warm to room temperature before opening. If degradation is suspected, use a fresh vial of the reagent.
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-
Cause 3: Suboptimal Reaction Conditions.
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Explanation: The reaction is sensitive to pH and the molar ratio of reactants. An incorrect pH can reduce the nucleophilicity of the target thiol, while an insufficient amount of the linker will result in an incomplete reaction.
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Solution:
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Optimize pH: Ensure your reaction buffer is within the recommended pH range of 6.5-7.5.
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Use Molar Excess of Linker: To drive the reaction to completion, use a molar excess of the this compound linker. A starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is recommended.
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Problem 2: Reagent Precipitation
Q: The this compound reagent precipitates when I add it to my aqueous reaction buffer. How can I prevent this?
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Cause: While the PEG spacer enhances water solubility, the SSPy reagent can have limited solubility in aqueous buffers, especially at high concentrations. Adding a concentrated stock in an organic solvent (like DMSO) directly to the buffer can cause it to precipitate or "crash out" of the solution.
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Solution:
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Ensure the reagent is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) first.
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Add the stock solution to the protein solution slowly and dropwise, while gently vortexing or stirring, to facilitate mixing and prevent localized high concentrations that lead to precipitation.
-
Quantitative Data Summary
The tables below provide recommended starting parameters for your bioconjugation experiments. Optimization may be required for your specific application.
Table 1: Recommended Reaction Conditions for Thiol-SSPy Conjugation
| Parameter | Recommended Range/Value | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol nucleophilicity with protein and reagent stability. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A molar excess of the linker drives the reaction forward. Start with a 10:1 ratio and optimize. |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for the reaction to proceed without compromising protein stability. |
| Reaction Time | 1 - 2 hours | Can be monitored by measuring absorbance at 343 nm. |
| Buffer System | PBS, MES, HEPES | Must be free of thiols. |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Key Characteristics | Considerations |
|---|---|---|
| TCEP | Thiol-free, effective over a broad pH range, stable, and odorless. | Does not need to be removed prior to certain sulfhydryl-reactive labeling (though removal is still best practice for SSPy). |
| DTT | Contains thiol groups, forms a stable cyclic disulfide during reaction. | Must be completely removed before adding SSPy reagent to avoid direct competition. Less stable than TCEP. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
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Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).
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Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.
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Incubate at room temperature for 30-60 minutes.
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Remove the TCEP using a desalting column (e.g., spin column) equilibrated with a thiol-free reaction buffer (pH 6.5-7.5).
Protocol 2: Conjugation with this compound
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Prepare the reduced, thiol-containing protein in a thiol-free buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.
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Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO.
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Add a 10-fold molar excess of the SSPy stock solution to the protein solution. Add the linker dropwise while gently vortexing to prevent precipitation.
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Allow the reaction to proceed at room temperature for 1-2 hours.
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(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
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Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the reaction byproduct.
Visualized Workflows and Side Reactions
The following diagrams illustrate the key processes and potential pitfalls in this compound bioconjugation.
References
Technical Support Center: Optimizing Azido-PEG3-SSPy Thiol-Maleimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for Azido-PEG3-SSPy thiol-maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for the thiol group of the this compound, minimizing side reactions.[1][2] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.
Q2: What happens if the pH is too low?
If the pH is below 6.5, the rate of the conjugation reaction will decrease. This is because the thiol group is less likely to be in its more reactive thiolate anion form at acidic pH.
Q3: What are the risks of performing the reaction at a pH above 7.5?
At a pH above 7.5, two main side reactions can occur:
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Reaction with amines: The maleimide group loses its selectivity for thiols and can begin to react with primary amines, such as the side chain of lysine residues in proteins.
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Maleimide hydrolysis: The maleimide ring can undergo hydrolysis, opening it up to form a non-reactive maleic amide derivative. This hydrolysis rate increases with higher pH.
Q4: What buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), Tris, and HEPES are all suitable buffers for thiol-maleimide conjugations, provided they are within the optimal pH range of 6.5-7.5. It is critical to use buffers that do not contain any thiol-containing compounds, such as dithiothreitol (DTT).
Q5: How can I ensure my thiol is available for reaction?
Thiols can form disulfide bonds through oxidation, which will prevent them from reacting with the maleimide. To ensure the availability of free thiols, it may be necessary to reduce any existing disulfide bonds. TCEP (tris(2-carboxyethyl)phosphine) is a recommended reducing agent as it is effective over a broad pH range and does not need to be removed before starting the conjugation. If DTT is used, it must be completely removed prior to the addition of the maleimide reagent. To prevent re-oxidation, it is advisable to degas buffers and consider adding a chelating agent like EDTA to the reaction mixture.
Q6: How should I prepare and store the this compound and maleimide reagents?
Maleimide reagents are susceptible to hydrolysis in aqueous solutions. It is best to prepare stock solutions of the maleimide in an anhydrous solvent like DMSO or DMF immediately before use. If long-term storage of a maleimide-functionalized molecule in an aqueous buffer is necessary, a slightly acidic pH of 6.0-6.5 is recommended for short periods at 4°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range. A pH of 7.0 is a good starting point. |
| Thiol Oxidation: The thiol groups on your molecule have formed disulfide bonds and are not available to react. | Reduce disulfide bonds using a 10-100 fold molar excess of TCEP. Degas your buffers to remove oxygen and prevent re-oxidation. | |
| Maleimide Hydrolysis: The maleimide reagent has been hydrolyzed due to improper storage or high pH. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH does not exceed 7.5. | |
| Non-Specific Labeling | High pH: The reaction pH is above 7.5, causing the maleimide to react with amines. | Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Reaction Fails to Proceed | Incorrect Buffer Composition: The buffer contains thiol-containing compounds (e.g., DTT) that are competing with your target molecule for the maleimide. | Use a buffer that is free of thiols, such as PBS, Tris, or HEPES. If DTT was used for reduction, ensure it has been completely removed. |
Experimental Protocols
General Protocol for this compound Thiol-Maleimide Conjugation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules being conjugated.
1. Preparation of Thiol-Containing Molecule: a. Dissolve your thiol-containing molecule in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5. b. If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the solution. c. Incubate at room temperature for 20-30 minutes.
2. Preparation of Maleimide Stock Solution: a. Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a concentrated stock solution.
3. Conjugation Reaction: a. Add the desired molar excess of the maleimide stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point. b. Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if using fluorescently labeled maleimides.
4. Purification: a. Purify the conjugate from excess, unreacted reagents using an appropriate method such as gel filtration, dialysis, or chromatography.
Visual Guides
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Caption: Workflow for optimizing pH in thiol-maleimide reactions.
References
Technical Support Center: Molar Ratio Optimization for Azido-PEG3-SSPy and Antibody Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Azido-PEG3-SSPy to an antibody for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to antibody?
A common starting point for the molar excess of a pyridyl disulfide linker like this compound to available free thiols on an antibody is between 5:1 and 20:1.[1] It is crucial to empirically optimize this ratio for each specific antibody and desired degree of labeling.[2]
Q2: What are the critical factors to consider when optimizing the molar ratio?
Several factors can influence the efficiency of the conjugation reaction:
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Number of available thiol groups: The quantity of free sulfhydryl (-SH) groups on the antibody is a primary determinant of the achievable drug-to-antibody ratio (DAR).[1] If necessary, interchain disulfide bonds can be partially reduced to generate more free thiols.[3]
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Antibody concentration: Higher antibody concentrations, typically in the range of 1-5 mg/mL, can lead to better labeling efficiency.[4]
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Reaction pH: The thiol-disulfide exchange reaction is most efficient in a pH range of 6.5-7.5.
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Reaction temperature and time: The reaction is typically carried out at room temperature (20-25°C) for 1-4 hours. Longer incubation times may be necessary, but should be balanced against the risk of antibody denaturation.
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Purity of the antibody: The antibody solution should be free of other thiol-containing molecules, such as reducing agents used for disulfide bond reduction, which would compete with the antibody for the this compound linker.
Q3: How can I determine the number of attached this compound molecules per antibody (degree of labeling)?
The degree of labeling (DOL), which corresponds to the drug-to-antibody ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs), can be determined by monitoring the release of the pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm. The DOL can also be assessed using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation | Insufficient free thiols on the antibody. Cysteine residues may be present as disulfide bonds (cystine). | Treat the antibody with a mild reducing agent like TCEP or DTT to reduce disulfide bonds. It is critical to remove the reducing agent before adding the this compound linker. |
| Steric hindrance. The thiol groups may be buried within the antibody's structure and inaccessible to the linker. | Consider using a mild denaturant to partially unfold the antibody and expose the cysteine residues. This should be done with caution to avoid irreversible denaturation. | |
| Degradation of this compound. The pyridyl disulfide group can be sensitive to improper storage, especially moisture. | Store the this compound reagent at -20°C in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation. | |
| Precipitation of the linker. this compound may have low solubility in the aqueous reaction buffer. | Prepare a stock solution of the linker in an organic solvent like DMSO and add it dropwise to the antibody solution while gently vortexing. | |
| High degree of aggregation | Excessive molar excess of the linker. This can lead to non-specific interactions and aggregation. | Optimize the molar ratio by performing a titration experiment with decreasing amounts of the this compound linker. |
| Inappropriate buffer conditions. | Ensure the buffer pH is within the optimal range (6.5-7.5) and that the final concentration of any organic solvent (like DMSO) is kept low (typically below 10%) to avoid antibody denaturation. | |
| Inconsistent results | Variability in the number of free thiols. The efficiency of the antibody reduction step may not be consistent. | Carefully control the concentration of the reducing agent, incubation time, and temperature during the reduction step. |
| Inaccurate quantification of reactants. | Precisely determine the concentration of the antibody solution and the this compound stock solution before starting the conjugation reaction. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Disulfide Bonds (Optional)
This protocol is for antibodies that require the generation of free thiol groups from interchain disulfide bonds.
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Prepare the Antibody: Dissolve the antibody in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4) to a concentration of 1-10 mg/mL.
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Add Reducing Agent: Add a 2 to 10-fold molar excess of a reducing agent like TCEP to the antibody solution. The optimal molar ratio needs to be determined empirically.
-
Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.
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Remove Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column.
Protocol 2: Conjugation of this compound to the Antibody
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Prepare Antibody Solution: The thiol-containing antibody should be in a thiol-free buffer (e.g., PBS, pH 6.5-7.5) at a concentration of 1-5 mg/mL.
-
Prepare Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the desired molar excess (e.g., starting with a 10-fold molar excess) of the this compound stock solution to the antibody solution. Add the linker dropwise while gently vortexing to prevent precipitation.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
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Monitor Reaction (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
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Purification: Remove excess linker and the reaction byproduct by purifying the resulting conjugate using a desalting column or size-exclusion chromatography.
Data Presentation
Table 1: Recommended Starting Molar Ratios and Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Antibody Thiol) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize based on desired DOL. |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations generally improve efficiency. |
| Reaction pH | 6.5 - 7.5 | Critical for the thiol-disulfide exchange reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Avoid high temperatures to maintain antibody stability. |
| Reaction Time | 1-4 hours | Monitor reaction to determine the optimal time. |
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: Reaction of this compound with an antibody thiol.
References
Impact of temperature on Azido-PEG3-SSPy reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the reaction kinetics of Azido-PEG3-SSPy. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups of this compound and what are their respective reactions?
A1: this compound is a bifunctional linker with two reactive groups:
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Azide group (N₃): This group reacts with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to form a stable triazole linkage.
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Pyridyl disulfide group (SSPy): This group reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond and releases pyridine-2-thione.
Q2: How does temperature generally affect the thiol-disulfide exchange reaction with the SSPy group?
A2: The thiol-disulfide exchange reaction rate is temperature-dependent. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the degradation of sensitive biomolecules. For many proteins, this reaction is effectively carried out at either room temperature (20-25°C) or at 4°C for more sensitive molecules.
Q3: What is the optimal temperature for the thiol-disulfide exchange reaction with this compound?
A3: The optimal temperature is a balance between reaction efficiency and the stability of the molecule containing the thiol group.
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Room Temperature (20-25°C): This is a common starting point and is often sufficient for relatively stable proteins, with reaction times typically ranging from 30 to 60 minutes.[1]
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4°C: For temperature-sensitive proteins or when longer incubation times are required, performing the reaction at 4°C is recommended to minimize degradation. Reaction times at this temperature are typically longer, potentially up to 18 hours.[1][2]
Q4: How does temperature impact the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A4: The CuAAC reaction is known to proceed over a wide range of temperatures, from 0°C to over 100°C.[3] The optimal temperature depends on the specific substrates, the catalyst system (copper source and ligand), and the solvent. For PEGylated azides, reactions are often performed at temperatures ranging from room temperature to elevated temperatures (e.g., 35°C, 50°C, 70°C, or 100°C) to achieve a desirable reaction rate.[4]
Q5: Can the azide group on the PEG linker degrade at elevated temperatures?
A5: Organic azides are generally considered to have good thermal stability. However, prolonged exposure to very high temperatures should be avoided to prevent potential degradation. For most CuAAC reaction conditions, the azide group is stable.
Troubleshooting Guides
Thiol-Disulfide Exchange Reaction (SSPy group)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reaction with thiol | Suboptimal Temperature: The reaction may be too slow at a very low temperature. | - If your biomolecule is stable, consider increasing the temperature from 4°C to room temperature to accelerate the reaction. - If reacting at room temperature, ensure the temperature is stable and not dropping. |
| Suboptimal pH: The reactive species is the thiolate anion (S⁻), which is favored at a pH above the thiol's pKa. | - Ensure the reaction buffer is between pH 7 and 8 for optimal reactivity of the pyridyl disulfide group. | |
| Degraded Thiol: The thiol on your molecule of interest may have oxidized to form a disulfide. | - Ensure your protein or peptide has been recently reduced with a reducing agent like DTT or TCEP and that the reducing agent has been removed prior to adding this compound. | |
| Precipitation of Protein During Reaction | Temperature Sensitivity: The protein may be unfolding or aggregating at the reaction temperature. | - If the reaction is being performed at room temperature, try moving it to 4°C. - Optimize the protein concentration to reduce the likelihood of aggregation. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Suboptimal Temperature: The reaction temperature may be too low for the specific substrates and catalyst system. | - Gradually increase the reaction temperature. For example, if starting at room temperature, try 35°C, 50°C, or 70°C. Monitor the reaction progress to find the optimal balance between rate and stability. |
| Catalyst Inactivation: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. | - Ensure an adequate amount of a reducing agent like sodium ascorbate is present throughout the reaction. - Consider using a stabilizing ligand for the copper catalyst. | |
| Poor Solubility: One or both of the reactants may not be fully soluble at the reaction temperature. | - Increase the temperature to improve solubility. - Consider adding a co-solvent. | |
| Degradation of Reactants or Products | Excessive Temperature: High temperatures may be degrading a sensitive reactant or the product. | - If the reaction is being performed at an elevated temperature, try reducing it to room temperature. The CuAAC reaction is often efficient even at lower temperatures. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the two reactive functionalities of this compound, based on data for analogous compounds.
Table 1: Thiol-Disulfide Exchange with Pyridyl Disulfide Reagents
| Parameter | Condition | Outcome | Reference |
| Temperature | Room Temperature (20-25°C) | Faster reaction rate (typically 30-60 min) | |
| 4°C | Slower reaction rate (up to 18 hours), better for sensitive molecules | ||
| pH | 7.0 - 8.0 | Optimal for reaction with sulfhydryls |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Azides
| Temperature | Reaction Time | Yield | Reference |
| 35°C | 24 hours | 82.32% | |
| 50°C | 5 hours | >95% (for some substrates) | |
| 70°C | 6 hours | Quantitative | |
| Room Temperature | 8 hours | Quantitative | |
| 100°C | 15 minutes | 43% (for specific polymer conjugation) |
Experimental Protocols
General Protocol for Thiol-Disulfide Exchange with this compound
This protocol is adapted from procedures for SPDP crosslinkers.
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Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide containing a free sulfhydryl group in a suitable amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. If the sulfhydryl groups are oxidized, they must be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
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Prepare this compound: Immediately before use, dissolve the this compound in an organic solvent such as DMSO or DMF to a desired stock concentration (e.g., 10-20 mM).
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Reaction: Add a molar excess of the dissolved this compound to the solution of the thiol-containing molecule. The exact molar excess will need to be optimized for your specific application.
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Incubation:
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For robust molecules, incubate at room temperature (20-25°C) for 30-60 minutes.
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For temperature-sensitive molecules, incubate at 4°C for 2 to 18 hours.
-
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Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
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Purification: Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis.
General Protocol for CuAAC Reaction with Azido-PEG-Functionalized Molecule
This protocol provides a general workflow for a copper-catalyzed click reaction.
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Prepare Reactants: Dissolve the azide-functionalized molecule (e.g., the product from the thiol-disulfide exchange) and the alkyne-containing molecule in a suitable solvent system (e.g., water, t-butanol/water, DMSO).
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Prepare Catalyst and Reducing Agent: Prepare fresh stock solutions of a copper(II) sulfate and a reducing agent such as sodium ascorbate.
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Reaction:
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To the mixture of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
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The final concentrations of the reactants and catalyst will need to be optimized.
-
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Incubation:
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Stir the reaction mixture at the desired temperature. Common starting points are room temperature or slightly elevated temperatures like 35-50°C.
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The reaction time can vary from a few hours to overnight, depending on the temperature and reactivity of the substrates.
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Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as chromatography or dialysis, to remove the copper catalyst and unreacted starting materials.
Visualizations
Caption: Thiol-Disulfide Exchange Workflow with Temperature Considerations.
Caption: CuAAC Reaction Workflow with General Temperature Influence.
References
Technical Support Center: Azido-PEG3-SSPy Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG3-SSPy conjugates. The information provided addresses common stability issues and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound conjugates?
The main stability concern with this compound conjugates lies in the lability of the disulfide bond within the pyridyl disulfide (SSPy) moiety. This bond is susceptible to cleavage by reducing agents and can be influenced by the pH of the solution. The polyethylene glycol (PEG) linker itself is generally stable under typical experimental conditions.[1][2][3]
Q2: What are the recommended storage conditions for this compound conjugates?
For long-term storage, it is recommended to store this compound conjugates at -20°C or below in a dry, dark environment.[1] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C for short-term use (days to weeks). Avoid multiple freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh before use.
Q3: What factors can lead to the degradation of the disulfide bond in my conjugate?
Several factors can contribute to the cleavage of the disulfide bond:
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Reducing Agents: The presence of reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) will readily cleave the disulfide bond.[4]
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Free Thiols: Contamination of your sample with free thiols from other molecules can lead to disulfide exchange reactions.
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pH: While the disulfide bond is relatively stable at neutral pH, it can become more labile under alkaline conditions.
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Temperature: Elevated temperatures can accelerate degradation.
Q4: How can I monitor the stability of my this compound conjugate?
The stability of the conjugate can be monitored by detecting the cleavage of the disulfide bond. This can be achieved through several methods:
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Ellman's Test: This colorimetric assay quantifies the presence of free thiols in a solution, which are generated upon disulfide bond cleavage.
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Mass Spectrometry (MS): MS analysis can be used to detect the intact conjugate as well as any degradation products, providing a direct assessment of stability.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact conjugate from its degradation products, allowing for quantification of stability over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of conjugate activity or signal | Cleavage of the disulfide bond | - Avoid the use of reducing agents in your experimental buffers. - Ensure all buffers are freshly prepared and free of thiol contaminants. - Perform experiments at or near neutral pH (6.5-7.5). - Minimize exposure to elevated temperatures. |
| Inconsistent experimental results | Gradual degradation of the conjugate during the experiment | - Prepare fresh conjugate solutions for each experiment. - Include a stability control in your experimental design (incubate the conjugate in buffer for the duration of the experiment and then analyze for degradation). |
| Presence of unexpected low molecular weight species in analysis (e.g., by SDS-PAGE or MS) | Cleavage of the disulfide bond releasing the azide-PEG3 portion | - Confirm the identity of the low molecular weight species using mass spectrometry. - If cleavage is confirmed, troubleshoot the experimental conditions as described above. |
| Precipitation of the conjugate | Aggregation due to improper storage or handling | - Ensure the conjugate is fully dissolved in the appropriate solvent before use. - Avoid repeated freeze-thaw cycles. - Consider the use of formulation additives to improve solubility and prevent aggregation, if compatible with your application. |
Experimental Protocols
Protocol 1: Stability Assessment using Ellman's Test
This protocol describes how to indirectly assess the stability of an this compound conjugate by quantifying the generation of free thiols upon disulfide bond cleavage.
Materials:
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This compound conjugate
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Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
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Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in Reaction Buffer)
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Cysteine or other thiol standard for generating a standard curve
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
Procedure:
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Sample Preparation:
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Dissolve the this compound conjugate in the Reaction Buffer to a known concentration.
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Incubate the conjugate solution under the desired experimental conditions (e.g., different temperatures, pH values, or in the presence of potential interfering substances). Take samples at various time points.
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Standard Curve Preparation:
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Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the sample or standard.
-
Add 50 µL of the Ellman's Reagent solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (Reaction Buffer + Ellman's Reagent) from all readings.
-
Generate a standard curve by plotting the absorbance values of the cysteine standards against their known concentrations.
-
Determine the concentration of free thiols in your samples by interpolating their absorbance values on the standard curve. An increase in free thiol concentration over time indicates degradation of the disulfide bond.
-
Protocol 2: Stability Assessment using Mass Spectrometry
This protocol provides a general workflow for analyzing the stability of this compound conjugates by mass spectrometry.
Materials:
-
This compound conjugate
-
Incubation buffers (representing your experimental conditions)
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or LC-MS system)
-
Appropriate columns and solvents for LC-MS analysis
Procedure:
-
Sample Preparation:
-
Incubate the this compound conjugate in the desired buffers at various time points.
-
-
Sample Analysis:
-
For direct infusion analysis, dilute the samples in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) and infuse directly into the mass spectrometer.
-
For LC-MS analysis, inject the samples onto an appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography) to separate the intact conjugate from any degradation products before introduction into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire mass spectra in the appropriate mass range to detect the intact conjugate and potential cleavage products.
-
-
Data Analysis:
-
Analyze the mass spectra to identify the molecular weight of the intact conjugate.
-
Look for the appearance of new peaks corresponding to the cleaved components (the molecule conjugated to the SSPy and the free Azido-PEG3-thiol).
-
Quantify the relative abundance of the intact conjugate and its degradation products over time to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound conjugates.
Caption: Primary degradation pathway of this compound conjugates via disulfide bond cleavage.
References
Technical Support Center: Characterization of Azido-PEG3-SSPy ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of Azido-PEG3-SSPy Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound ADCs, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inaccurate or Variable Drug-to-Antibody Ratio (DAR) Determination
Question: My calculated average DAR for an this compound ADC is inconsistent across different batches or analytical methods. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate or variable DAR is a significant challenge in ADC development as it is a critical quality attribute (CQA) that directly impacts the ADC's efficacy and safety.[1] The heterogeneity of the resulting ADC, with a mixture of species having different DARs, complicates its characterization.[1][2] Several factors related to the this compound linker and the analytical methods can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Incomplete Conjugation Reaction | The click chemistry reaction between the azide group of the linker and the alkyne-modified payload, or the disulfide exchange with the antibody's cysteines, may not have gone to completion. | Optimize Reaction Conditions: - Increase reaction time and/or temperature.- Adjust the molar ratio of linker-payload to antibody.- Ensure the use of a suitable catalyst for the click chemistry reaction if applicable (e.g., copper for CuAAC).[3] |
| Method-Specific Biases | Different analytical techniques have inherent biases. For instance, UV-Vis spectroscopy provides only an average DAR, while methods like HIC and LC-MS can resolve different DAR species.[4] | Orthogonal Method Validation: - Use at least two different analytical methods to determine the DAR (e.g., HIC-UV and LC-MS).- Compare the results to understand any method-specific discrepancies.- Ensure proper calibration and validation of each method. |
| ADC Heterogeneity | The conjugation process can result in a heterogeneous mixture of ADCs with varying numbers of drugs per antibody. This can lead to broad peaks in chromatographic methods, making accurate quantification difficult. | Improve Conjugation Strategy: - Consider site-specific conjugation techniques to produce more homogeneous ADCs.- Optimize the purification process to narrow the distribution of DAR species. |
| Instability of the Disulfide Linker | The SSPy (pyridyl disulfide) linker can be susceptible to premature reduction, especially if the ADC is not handled properly, leading to a decrease in the measured DAR over time. | Ensure Proper Sample Handling: - Avoid exposure to reducing agents.- Store samples at the recommended temperature and pH.- Perform stability studies to assess the linker's integrity over time. |
Logical Diagram: Troubleshooting Inaccurate DAR Results
Caption: A decision tree for troubleshooting inconsistent DAR results.
Issue 2: Premature Cleavage of the this compound Linker in Circulation
Question: My this compound ADC shows significant payload release in plasma stability assays. What could be causing this and how can I address it?
Answer: Premature cleavage of the disulfide linker in the bloodstream is a common challenge that can lead to off-target toxicity and reduced therapeutic efficacy. The disulfide bond is designed to be cleaved in the reducing environment of the target cell, but it can also be susceptible to reduction in plasma.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Thiol-Disulfide Exchange | Free thiols in plasma, such as cysteine and albumin, can react with the disulfide bond in the SSPy linker, leading to premature payload release. | Linker Re-engineering: - Introduce steric hindrance near the disulfide bond to make it less accessible to plasma thiols.- Evaluate alternative disulfide linker chemistries with enhanced stability. |
| Enzymatic Cleavage | Some plasma enzymes, like thioredoxin and glutaredoxin, may be capable of catalytically cleaving certain disulfide bonds. | Assess Enzymatic Susceptibility: - Test the stability of the ADC in the presence of purified thioredoxin and glutaredoxin to determine if this is a significant degradation pathway. |
| Conjugation Site | The location of the linker on the antibody can influence its stability. | Evaluate Different Conjugation Sites: - If using site-specific conjugation, compare the stability of ADCs with the linker attached at different positions. |
Issue 3: ADC Aggregation During Formulation and Storage
Question: I am observing aggregation and the formation of high molecular weight species with my this compound ADC. What are the likely causes and mitigation strategies?
Answer: ADC aggregation is a frequent issue that can compromise the drug's stability, efficacy, and safety. The conjugation of a hydrophobic payload via the linker can increase the overall hydrophobicity of the antibody, promoting self-association and aggregation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Increased Hydrophobicity | The payload and linker can create hydrophobic patches on the antibody surface, leading to intermolecular interactions. | Formulation Optimization: - Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for stability.- Include excipients like polysorbates (e.g., Polysorbate 20/80) or sugars (e.g., sucrose, trehalose) to minimize aggregation. |
| High ADC Concentration | Higher concentrations of the ADC can increase the likelihood of aggregation. | Concentration Adjustment: - If possible, evaluate the effect of lowering the ADC concentration. |
| Environmental Stress | Exposure to physical stresses such as freeze-thaw cycles, high temperatures, or shear forces during processing can induce aggregation. | Process and Storage Control: - Optimize processing parameters to minimize mechanical stress.- Conduct freeze-thaw stability studies and establish appropriate storage conditions.- Protect the ADC from light, as it can induce photo-degradation. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for determining the DAR of my this compound ADC?
The choice of technique depends on the stage of development and the level of detail required. A combination of methods is often recommended for comprehensive characterization.
Comparison of DAR Determination Methods:
| Technique | Information Provided | Advantages | Limitations |
| HIC-UV | Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4). | High resolution for different DAR species, non-denaturing conditions. | May not be suitable for highly hydrophobic ADCs. |
| RP-HPLC (after reduction) | Average DAR and distribution of drug-loaded light and heavy chains. | High resolution for light and heavy chains. | Denaturing conditions can disrupt non-covalent interactions. |
| LC-MS | Average DAR, distribution of species, and mass confirmation. | Provides mass confirmation of different species. | Denaturing conditions may be required, which can be an issue for some ADCs. |
| UV-Vis Spectroscopy | Average DAR only. | Simple and rapid. | Does not provide information on the distribution of DAR species. |
Q2: How does the PEG component of the this compound linker affect ADC characterization?
The PEG3 (polyethylene glycol) component is included to increase the hydrophilicity and solubility of the linker-payload complex. This can help to mitigate aggregation tendencies that are often associated with hydrophobic payloads. However, the presence of PEG can sometimes affect the chromatographic behavior of the ADC, potentially requiring optimization of analytical methods like HIC and RP-HPLC.
Q3: What are the key stability-indicating assays for this compound ADCs?
Key stability assays should monitor for changes in several critical quality attributes over time:
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Size Exclusion Chromatography (SEC): To monitor for aggregation and fragmentation.
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Hydrophobic Interaction Chromatography (HIC): To assess changes in the DAR distribution and detect premature drug deconjugation.
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Reversed-Phase HPLC (RP-HPLC): To quantify the amount of free payload released from the ADC.
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Plasma Stability Assay: To evaluate the rate of drug deconjugation in a biologically relevant matrix.
Experimental Protocols
Protocol 1: DAR Determination by HIC-UV
Objective: To determine the average DAR and the distribution of different drug-loaded species of an this compound ADC.
Methodology:
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Instrumentation: HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
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Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection and Detection: Inject the sample and monitor the UV absorbance at 280 nm.
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Data Analysis: Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR using the weighted average of the peak areas.
Experimental Workflow: ADC Conjugation and Characterization
Caption: Workflow for ADC conjugation, purification, and characterization.
Protocol 2: Monitoring ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Methodology:
-
Instrumentation: HPLC system with a UV detector and an SEC column (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).
-
Flow Rate: An isocratic flow rate appropriate for the column (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject the sample and monitor the UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Pathway of ADC internalization and payload release.
References
Improving the homogeneity of Azido-PEG3-SSPy conjugates
Welcome to the technical support center for Azido-PEG3-SSPy conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in improving the homogeneity of their bioconjugates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound conjugates, which can lead to product heterogeneity.
Problem 1: Low Conjugation Efficiency or No Reaction
Question: My conjugation yield is very low or non-existent. What are the primary factors I should investigate?
Answer: Low or no conjugation efficiency with this compound typically points to issues with the thiol group on your target molecule, the SSPy linker itself, or the reaction conditions.
Possible Causes and Solutions:
| Problem Area | Possible Cause | Solution | Rationale |
| Target Molecule Thiol Group | Cysteine residues are forming disulfide bonds (cystine), leaving no free sulfhydryl (-SH) group available for reaction.[1] | Before conjugation, treat your protein with a mild reducing agent like TCEP or DTT to reduce existing disulfide bonds. It is crucial to remove the reducing agent completely before adding the SSPy reagent.[1] | Reducing agents break disulfide bonds, making the thiol groups available for conjugation. Residual reducing agents will compete with the target thiol for the SSPy linker.[1] |
| Free thiol groups are sterically hindered or buried within the protein's structure.[1] | Introduce a mild denaturant to the reaction buffer to partially unfold the protein and expose the cysteine residues. Use this approach with caution as it can impact protein function.[1] | Partial denaturation can increase the accessibility of sterically hindered thiols to the SSPy linker. | |
| This compound Reagent | The SSPy reagent has degraded due to improper storage or handling, especially exposure to moisture. | Store the reagent at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation. | The pyridyl disulfide group is sensitive to hydrolysis, which renders it inactive. |
| The reagent has low solubility in the aqueous reaction buffer, leading to precipitation. | While the PEG spacer enhances water solubility, dissolve the reagent in a small amount of an organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. | Adding the solid reagent directly to the buffer can cause it to precipitate, reducing its effective concentration. | |
| Reaction Conditions | The molar ratio of the SSPy linker to the protein is too low. | Use a molar excess of the SSPy linker to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is recommended. | A higher concentration of the linker will increase the probability of a successful reaction with the target thiol. |
| The pH of the reaction buffer is not optimal. | The thiol-disulfide exchange reaction is pH-dependent. A pH of 6.5-7.5 is a common and effective compromise to ensure the cysteine's thiol group is sufficiently nucleophilic. | The reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH. However, very high pH can lead to side reactions. |
Problem 2: Product Heterogeneity Observed During Analysis
Question: My analytical results (e.g., HPLC, SDS-PAGE) show multiple species, indicating a heterogeneous product. How can I improve the homogeneity?
Answer: Heterogeneity in this compound conjugates can arise from several factors, including the presence of multiple reactive sites on the target molecule, side reactions, and incomplete purification.
Strategies to Improve Homogeneity:
| Source of Heterogeneity | Strategy | Detailed Approach | Expected Outcome |
| Multiple Reactive Cysteines | Site-Directed Mutagenesis | If possible, engineer the protein to have a single, solvent-accessible cysteine residue for conjugation. | A more homogeneous product with a drug-to-antibody ratio (DAR) approaching 1. |
| Controlled Partial Reduction | For molecules with inter-chain disulfide bonds (e.g., antibodies), use a mild reducing agent like TCEP at a controlled stoichiometry to selectively reduce the most accessible disulfide bonds. | Enrichment of specific conjugated species (e.g., DAR2, DAR4 for antibodies). | |
| Side Reactions | Minimize Thiol-Disulfide Scrambling | Keep the reaction time as short as necessary and consider working at a slightly lower pH (e.g., 6.5) to minimize disulfide exchange with other cysteines. | Reduced formation of undesired disulfide-linked multimers. |
| Prevent Reaction with Other Nucleophiles | While the pyridyl disulfide group is highly selective for thiols, at higher pH values, it can show some reactivity towards other nucleophiles. Maintain the pH in the recommended range of 6.5-7.5. | Increased specificity of the conjugation reaction. | |
| Incomplete Purification | Optimize Chromatographic Separation | Employ high-resolution chromatography techniques like Ion-Exchange Chromatography (IEX-HPLC) or Hydrophobic Interaction Chromatography (HIC-HPLC) to separate different conjugated species. | Isolation of a more homogeneous population of the desired conjugate. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism between this compound and a thiol-containing molecule?
A1: The reaction is a thiol-disulfide exchange. The thiol group of the target molecule attacks the disulfide bond of the SSPy reagent, forming a new disulfide bond between the target molecule and the PEG linker. This reaction releases a byproduct, pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
Q2: How can I quantify the degree of labeling (e.g., drug-to-antibody ratio, DAR) of my conjugate?
A2: Several analytical techniques can be used to determine the degree of labeling:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to separate species with different numbers of conjugated linkers, as each attached linker increases the hydrophobicity of the protein. The weighted average DAR can be calculated from the peak areas.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can provide the exact mass of the conjugate, allowing for the determination of the number of attached linkers.
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UV-Vis Spectroscopy: After cleaving the disulfide bond with a reducing agent like DTT, the released pyridine-2-thione can be quantified by its absorbance at 343 nm.
Q3: What are the best methods to purify my this compound conjugate and improve its homogeneity?
A3: A multi-step purification strategy is often necessary:
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Size-Exclusion Chromatography (SEC): This is effective for removing unreacted, low-molecular-weight reagents like the this compound linker and the pyridine-2-thione byproduct. It can also separate aggregates from the monomeric conjugate.
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Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of species with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): This technique is particularly powerful for separating conjugates based on the number of attached PEG linkers, as each PEG moiety can alter the hydrophobicity of the protein.
Q4: How should I store my this compound reagent and the final conjugate?
A4:
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This compound Reagent: Store the solid reagent at -20°C, protected from moisture. Once reconstituted in an anhydrous solvent like DMSO or DMF, it is best to use it immediately or store in small aliquots at -80°C for short periods to minimize degradation.
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This compound Conjugate: The stability of the final conjugate depends on the nature of the biomolecule. For protein conjugates, it is generally recommended to store them in a suitable buffer at 4°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The disulfide bond is susceptible to cleavage by reducing agents, so ensure the storage buffer is free of such compounds.
Q5: Can the azide group on the conjugate interfere with the SSPy reaction or the stability of the conjugate?
A5: The azide group is generally stable and unreactive under the conditions used for the thiol-disulfide exchange reaction (pH 6.5-7.5). It serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation (Thiol Reduction):
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Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with a nitrogen-sparged, thiol-free buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5).
-
-
Conjugation Reaction:
-
Immediately after desalting, determine the protein concentration.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently vortexing to prevent precipitation.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the reaction byproduct.
-
For higher homogeneity, proceed with IEX-HPLC or HIC-HPLC.
-
Protocol 2: HPLC-Based Purity and Homogeneity Assessment
The choice of HPLC method depends on the specific properties of the conjugate and the impurities to be separated.
| HPLC Method | Principle | Typical Application for this compound Conjugates | Representative Conditions |
| SEC-HPLC | Separation by hydrodynamic radius (size). | Removal of unreacted linker, byproducts, and protein aggregates. | Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mmMobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0Flow Rate: 1.0 mL/minDetector: UV at 214 nm or 280 nm |
| IEX-HPLC | Separation by net surface charge. | Separation of species with different degrees of PEGylation, as PEG can shield charged residues. | Column: Appropriate ion-exchange column (e.g., cation or anion exchange)Mobile Phase A: 20 mM MES, pH 6.0Mobile Phase B: Mobile Phase A + 1 M NaClGradient: Linear gradient from 0% to 100% B over 30 minutes |
| HIC-HPLC | Separation by hydrophobicity. | High-resolution separation of conjugates with different drug-to-antibody ratios (DARs). | Column: HIC column (e.g., TSKgel Butyl-NPR)Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0Gradient: Reverse salt gradient (e.g., 100% A to 100% B over 30 minutes) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of homogeneous this compound conjugates.
Caption: Troubleshooting logic for low conjugation efficiency with this compound.
References
Validation & Comparative
Navigating the ADC Linker Landscape: A Comparative Guide to Alternatives for Azido-PEG3-SSPy
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). While Azido-PEG3-SSPy, a pyridyl disulfide-containing linker, offers a straightforward approach for creating cleavable ADCs, a diverse array of alternative linkers with distinct release mechanisms and properties are available. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal ADC linker must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific cleavage to unleash the cytotoxic payload within the target tumor cell. This guide explores the primary classes of cleavable linkers that serve as alternatives to the disulfide-based mechanism of this compound, namely enzyme-cleavable and pH-sensitive linkers.
Cleavage Mechanisms: A Fork in the Road
The fundamental difference between these linker classes lies in their mechanism of action, which dictates the site and trigger for payload release.
Disulfide linkers, such as those derived from SSPy reagents, are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[][2] In contrast, enzyme-cleavable linkers are designed to be substrates for enzymes that are highly active within the lysosomes of tumor cells, such as cathepsins or β-glucuronidase.[][4] pH-sensitive linkers, on the other hand, exploit the acidic environment of endosomes and lysosomes to trigger the hydrolysis of an acid-labile group, like a hydrazone.[2]
Quantitative Performance Comparison
The choice of linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different cleavable linker types. Direct head-to-head data for this compound is limited in publicly available literature; therefore, data for other pyridyl disulfide and hindered disulfide linkers are used for comparison.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Cell Line | IC50 (ng/mL) | Reference |
| Disulfide (Hindered) | Anti-CD22-DM4 | BJAB | ~1 | |
| Disulfide (Unhindered) | Anti-CD22-DM1 | BJAB | ~10 | |
| Valine-Citrulline (vc) | Anti-CD30-MMAE | L540cy | 13-43 | |
| Valine-Alanine (va) | Anti-Her2-MMAE | N87 | ~25 | |
| pH-Sensitive (Hydrazone) | cBR96-Doxorubicin | L2987 | ~100 | |
| β-Glucuronide | cBR96-MMAE | 3T3/CD64/hβG | ~5 |
Table 2: In Vivo Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Animal Model | Plasma Half-life (t1/2) | Reference |
| Disulfide (Hindered) | Anti-HER2-DM1 | Mouse | >48 h | |
| Disulfide (Unhindered) | SIP(F8)-SS-DM1 | Mouse | ~3 h | |
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Rat | ~100 h (conjugated payload) | |
| pH-Sensitive (Hydrazone) | Chimeric BR96-Dox | Mouse | ~183 h (at pH 7.4) | |
| β-Glucuronide | Anti-CD70-MMAE | Rat | >168 h |
Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Tumor Model | Efficacy Outcome | Reference |
| Disulfide (Hindered) | Anti-CD22-DM4 | BJAB Xenograft | Tumor regression at 50 µg/m² | |
| Valine-Citrulline (vc) | Anti-CD22-PBD | WSU-DLCL2 Xenograft | Similar activity to disulfide at 3 mg/kg | |
| Valine-Alanine (va) | Anti-CD30-MMAE | Karpas-299 Xenograft | Comparable to vc-MMAE | |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | HL-60 Xenograft | Dose-dependent tumor growth inhibition | |
| β-Glucuronide | hIL-3Rα-MMAE | MOLM-13 Xenograft | Superior to vc-MMAE |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Experimental Workflow for ADC Characterization
Drug-to-Antibody Ratio (DAR) Measurement
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for cysteine-conjugated ADCs. It separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of each DAR species (DAR0, DAR2, DAR4, etc.).
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a high-salt mobile phase A.
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HPLC Method: Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR). Elute with a gradient of decreasing salt concentration (increasing mobile phase B).
-
Data Analysis: Integrate the peaks corresponding to each DAR species. The average DAR is calculated as the weighted average of the peak areas.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often used for lysine-conjugated ADCs and can also be used for reduced cysteine-conjugated ADCs. The antibody is denatured and, if necessary, reduced to separate the light and heavy chains.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of each species, from which the DAR can be calculated.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing:
-
For Intact ADC Analysis: Capture the ADC from plasma using protein A/G affinity beads.
-
For Free Payload Analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile).
-
-
Quantification:
-
Intact ADC: Analyze the captured ADC by LC-MS to determine the change in average DAR over time.
-
Free Payload: Quantify the released payload in the supernatant by LC-MS/MS.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
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ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and the free payload.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Bystander Killing Effect Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology (Co-culture Assay):
-
Cell Labeling: Label the antigen-negative cells with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect.
-
Data Acquisition: Use a high-content imaging system or flow cytometry to quantify the viability of the fluorescent antigen-negative cells.
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Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the co-culture to quantify the bystander effect.
Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall exposure of the ADC.
Methodology:
-
Animal Model: Administer a single intravenous dose of the ADC to a relevant animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Analysis: Process the plasma samples to measure the concentrations of:
-
Total antibody (using ELISA).
-
Intact ADC (using affinity capture LC-MS to determine the average DAR over time).
-
Released payload (using LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) for each analyte.
Conclusion
The choice of a cleavable linker is a multifaceted decision that requires a thorough evaluation of the ADC's stability, potency, and pharmacokinetic properties. While this compound provides a reliable method for introducing a reducible disulfide linker, researchers have a broad toolkit of alternative cleavable linkers at their disposal. Enzyme-cleavable linkers, such as the clinically validated valine-citrulline motif, offer high plasma stability and specific release in the lysosome. pH-sensitive linkers provide an alternative release mechanism based on the acidic tumor microenvironment or endosomal compartments.
Ultimately, the optimal linker strategy is context-dependent and should be empirically determined for each specific antibody, payload, and therapeutic application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of safer and more efficacious Antibody-Drug Conjugates.
References
A Comparative Guide to the Plasma Stability of Different ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity.[1] An ideal linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity and reduced therapeutic efficacy.[2][3] Conversely, the linker must be efficiently cleaved to release the drug upon reaching the target tumor cells.[2] This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data and detailed methodologies.
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable, based on their drug release mechanism.[4] Cleavable linkers are designed to be broken under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes. Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody component within the lysosome to release the payload.
Comparative Plasma Stability of ADC Linkers
The choice between a cleavable and non-cleavable linker significantly impacts an ADC's performance. Non-cleavable linkers generally exhibit higher plasma stability, which can improve the therapeutic index and reduce off-target toxicity. However, cleavable linkers can offer a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.
Cleavable Linkers: A Closer Look
Cleavable linkers are designed to exploit the physiological differences between the systemic circulation and the tumor microenvironment. The main classes of cleavable linkers include:
-
Hydrazone Linkers: These are pH-sensitive linkers designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). While utilized in early ADCs like gemtuzumab ozogamicin, concerns have been raised about their stability in circulation, with some studies showing potential for hydrolysis and premature drug release. However, the stability of hydrazone linkers can be influenced by their specific chemical structure. For instance, some customized hydrazone linkers have demonstrated over 92% plasma stability at pH 7.4 for more than 48 hours.
-
Disulfide Linkers: These linkers leverage the higher concentration of reducing agents, such as glutathione (GSH), within tumor cells compared to the plasma. While generally more stable than early hydrazone linkers, they can still be susceptible to premature cleavage in the bloodstream. Strategies to enhance their stability include introducing steric hindrance near the disulfide bond.
-
Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment and within lysosomes. The valine-citrulline (Val-Cit) linker is a widely used example, demonstrating good stability in human plasma. However, it has shown susceptibility to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can complicate preclinical evaluation. Newer peptide linkers, such as those containing glutamic acid-valine-citrulline (EVCit) or glutamic acid-glycine-citrulline (EGCit), have been developed to improve plasma stability and resist cleavage by other enzymes like neutrophil elastase.
-
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment. They are known for their high stability in plasma.
Non-Cleavable Linkers: The Stability Champions
Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC linker in Kadcyla®), offer superior plasma stability. The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody after internalization by the target cell. This results in minimal premature drug release and a potentially better safety profile. However, their efficacy is highly dependent on efficient ADC internalization and lysosomal processing, and they generally lack a significant bystander effect.
Quantitative Comparison of Linker Stability
Direct head-to-head comparisons of quantitative data across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used. The following table summarizes representative data on the plasma stability of different linker types.
| Linker Type | Linker Example | Stability in Human Plasma | Key Characteristics |
| Cleavable | |||
| Hydrazone | Phenylketone-derived | t1/2 ≈ 2 days | pH-sensitive; stability can be variable. |
| Custom Hydrazone | >92% stable after 48h at pH 7.4 | Optimized for enhanced stability. | |
| Disulfide | Unhindered | Lower stability | Susceptible to reduction by plasma thiols. |
| Hindered | Increased stability | Steric hindrance improves resistance to premature cleavage. | |
| Peptide | Valine-Citrulline (Val-Cit) | High stability | Susceptible to cleavage by mouse carboxylesterase. |
| Glutamic acid-Glycine-Citrulline (EGCit) | Excellent stability | Resistant to cleavage by human neutrophil elastase. | |
| β-Glucuronide | Glucuronide-based | Highly stable | Cleaved by β-glucuronidase in the tumor microenvironment. |
| Non-Cleavable | |||
| Thioether | SMCC | High stability | Relies on antibody degradation for payload release. |
Experimental Protocols for Assessing ADC Linker Stability
Accurate assessment of ADC linker stability in plasma is crucial for preclinical and clinical development. The following are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species (e.g., human, mouse, rat) over time.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in an appropriate animal model.
Methodology:
-
Administer a single intravenous dose of the ADC to an animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using validated ELISA or LC-MS/MS methods to quantify intact ADC, total antibody, and free payload concentrations over time.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: Experimental workflow for comparing ADC linker stability.
Caption: Mechanisms of payload release for different ADC linkers.
References
Mass Spectrometry Analysis of Azido-PEG3-SSPy: A Comparative Guide for Bioconjugation Researchers
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, including antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. Azido-PEG3-SSPy is a heterobifunctional linker that offers a unique combination of features: a cleavable disulfide bond for payload release, a polyethylene glycol (PEG) spacer to enhance solubility, and an azide handle for click chemistry applications. This guide provides a comparative analysis of the mass spectrometry (MS) characteristics of this compound alongside other commonly used linkers, supported by experimental data and detailed protocols to inform rational linker selection.
Comparative Analysis of Linker Performance
The choice of linker chemistry dictates the bioconjugate's behavior both in vivo and during analytical characterization. This section provides a quantitative comparison of this compound with other prevalent linker types.
Table 1: Quantitative Comparison of Linker Stability
| Linker Type | Cleavage Mechanism | Plasma Stability (% Intact Conjugate after 7 days) | Key Mass Spectrometry Characteristic |
| This compound (Disulfide) | Reduction of disulfide bond | ~20-50% (variable depending on steric hindrance) | Cleavable in MS by reduction or collision-induced dissociation (CID) |
| Maleimide-based (Thioether) | Non-cleavable (in vitro) | ~50% (susceptible to retro-Michael reaction) | Stable thioether bond, mass shift readily detectable |
| "Bridging" Disulfide | Reduction of disulfide bond | >95% | Maintains the antibody's native structure, cleavable by reduction |
| Thiol-ene (Thioether) | Non-cleavable | >90% | Stable thioether bond with improved stability over maleimide |
| Hydrazone | Acid-labile | Variable, sensitive to acidic microenvironments | Can be unstable in the MS source depending on conditions |
| NHS Ester (Amide) | Non-cleavable | High | Stable amide bond, can lead to heterogeneous products |
Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation pattern of a linker in MS/MS analysis is crucial for confirming conjugation and identifying the site of attachment.
This compound Fragmentation
The this compound linker is expected to exhibit characteristic fragmentation patterns corresponding to its three main components: the azide group, the PEG spacer, and the pyridyl disulfide group.
-
Disulfide Bond Cleavage: The S-S bond is the most labile part of the linker and can be cleaved under reducing conditions or through collision-induced dissociation (CID), separating the antibody/peptide from the payload.
-
PEG Chain Fragmentation: The PEG spacer typically undergoes fragmentation with neutral losses of ethylene glycol units (44 Da).
-
Azide Group Fragmentation: The azide group can lose molecular nitrogen (N2, 28 Da) upon fragmentation.
Table 2: Predicted Fragmentation of a Peptide Conjugated with this compound
| Bond Cleavage | Expected Fragment Ions | Notes |
| S-S Bond | [Peptide-Cys-S]+ and [Payload-S-Pyridyl]+ | Primary cleavage site, confirms payload deconjugation. |
| PEG Linker | Series of ions with 44 Da spacing | Characteristic of PEG fragmentation. |
| C-S Bond | [Peptide-Cys]+ and [S-PEG3-Azide-Payload]+ | Cleavage of the cysteine-sulfur bond. |
| Azide Group | Loss of N2 (28 Da) from azide-containing fragments | Confirms the presence of the azide moiety. |
Experimental Protocols
Reproducible and well-characterized experimental protocols are essential for the successful analysis of bioconjugates. The following are generalized protocols for key mass spectrometry experiments.
Protocol 1: Intact Mass Analysis of an ADC
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.
Methodology:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange).
-
Dilute the desalted ADC to a final concentration of 0.1-1 mg/mL in an MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).
-
-
LC-MS Analysis:
-
LC System: Use a reverse-phase or size-exclusion column suitable for large proteins.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient appropriate for separating different drug-loaded species.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by averaging the drug loading across all detected species.
-
Protocol 2: Peptide Mapping of a Conjugated Peptide
Objective: To identify the specific site of linker-payload conjugation on the antibody.
Methodology:
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the ADC with a specific protease (e.g., trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient optimized for peptide separation.
-
MS System: A high-resolution mass spectrometer capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra of the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the antibody sequence to identify the peptides.
-
Identify the peptide containing the mass modification corresponding to the linker-payload.
-
Analyze the fragmentation pattern of the modified peptide to confirm the site of conjugation.
-
Visualizing Workflows and Relationships
Graphical representations of experimental workflows and molecular relationships can aid in understanding complex analytical processes.
Benchmarking Azido-PEG3-SSPy: A Comparative Guide to Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This guide provides an objective comparison of the Azido-PEG3-SSPy linker against next-generation ADC linkers, supported by experimental data and detailed methodologies.
Introduction to ADC Linkers
Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads to cancer cells. The linker, which connects the antibody to the payload, must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release at the tumor site.[1] Linkers are broadly categorized as cleavable or non-cleavable.[2]
This compound is a heterobifunctional, cleavable linker featuring a disulfide bond, a three-unit polyethylene glycol (PEG) spacer, and an azide group. The disulfide bond is designed to be cleaved in the reducing environment of the cell, while the PEG spacer enhances hydrophilicity, which can improve the ADC's pharmacokinetic properties. The azide group allows for the attachment of a payload via "click chemistry," a highly efficient and bioorthogonal reaction.
Next-generation ADC linkers have been developed to address the limitations of earlier technologies, focusing on:
-
Enhanced Stability: Minimizing premature payload release in circulation.
-
Controlled Payload Release: Employing tumor-specific cleavage mechanisms.
-
Improved Hydrophilicity: Reducing aggregation and improving pharmacokinetics.[3]
-
Site-Specific Conjugation: Enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
This guide will focus on comparing this compound, as a representative of PEGylated disulfide linkers, with enzyme-cleavable linkers, a prominent class of next-generation linkers.
Comparative Performance Data
The following tables summarize key performance indicators for ADCs constructed with disulfide-based linkers, such as this compound, and enzyme-cleavable linkers like the widely used valine-citrulline (Val-Cit) linker. It is important to note that direct head-to-head comparisons can be influenced by the specific antibody, payload, and experimental conditions.
Table 1: In Vitro Plasma Stability
| Linker Type | Cleavage Mechanism | Plasma Half-life (t½) in Human Plasma | Key Findings |
| Disulfide-based (e.g., this compound) | Reduction by glutathione (GSH) | Variable; can be susceptible to thiol-disulfide exchange with serum proteins like albumin. | Stability is influenced by steric hindrance around the disulfide bond. Unhindered disulfides may show lower stability. |
| Enzyme-cleavable (e.g., Val-Cit-PABC) | Protease (e.g., Cathepsin B) cleavage | High; reported half-life of over 230 days for a Val-Cit ADC.[1] | Generally exhibits high stability in human plasma.[4] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Payload | Cell Line | IC50 (ng/mL) | Key Findings |
| Disulfide-based | MMAE | Various Cancer Cell Lines | Potent; typically in the low ng/mL range. | Efficacy is dependent on intracellular glutathione levels for payload release. |
| Enzyme-cleavable (Val-Cit-PABC) | MMAE | N87 (High HER2) | 13 - 43 | Highly potent, with efficacy dependent on target antigen expression and lysosomal protease activity. |
| Enzyme-cleavable (Val-Cit-PABC) | MMAE | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 (for high DAR) | Potency can be strongly correlated with the drug-to-antibody ratio (DAR) in cell lines with moderate antigen expression. |
Table 3: In Vivo Performance
| Linker Type | Key In Vivo Characteristics | Advantages | Challenges |
| Disulfide-based (e.g., this compound) | Moderate in vivo stability, payload release in reducing tumor microenvironment. | Can be effective for payloads that need to be released in the cytoplasm. | Potential for premature payload release in circulation due to thiol exchange. |
| Enzyme-cleavable (e.g., Val-Cit-PABC) | High in vivo stability in primates and humans, efficient payload release in lysosomes. | High stability in circulation leads to a wider therapeutic window. | Susceptibility to cleavage by certain rodent carboxylesterases can complicate preclinical mouse studies. |
Signaling Pathways and Mechanisms of Action
The efficacy of an ADC is ultimately determined by the mechanism of action of its payload. Payloads commonly used with these linkers, such as Monomethyl Auristatin E (MMAE), are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.
ADC Internalization and Payload Release
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. The ADC-antigen complex is then trafficked to lysosomes. Inside the lysosome, cleavable linkers are processed to release the cytotoxic payload. For disulfide linkers, the payload is released in the reducing environment of the cell. For enzyme-cleavable linkers like Val-Cit, lysosomal proteases such as Cathepsin B cleave the linker. The released payload can then diffuse into the cytoplasm and exert its cytotoxic effect.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
MMAE-Induced Apoptosis Pathway
MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a key component of microtubules. Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade. This involves the activation of caspases, which are proteases that execute programmed cell death.
Caption: Signaling pathway of MMAE-induced apoptosis.
Experimental Protocols
Accurate and reproducible experimental data are essential for the objective comparison of ADC linkers. The following are detailed methodologies for key experiments.
Experimental Workflow: ADC Synthesis via Click Chemistry
This workflow outlines the general steps for synthesizing an ADC using a linker like this compound, which utilizes click chemistry for payload conjugation.
References
Comparative Analysis of Azido-PEG3-SSPy Conjugate Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of antibody-drug conjugates (ADCs) is paramount to their therapeutic success. Off-target binding and premature payload release can lead to significant toxicity, narrowing the therapeutic window. The choice of linker chemistry is a critical determinant of an ADC's cross-reactivity profile. This guide provides a comparative analysis of Azido-PEG3-SSPy (Azide-Polyethylene Glycol-Pyridyl Disulfide) conjugates, evaluating their potential for cross-reactivity against other common linker technologies.
The this compound linker is a heterobifunctional reagent that combines two key functionalities: an azide group for bioorthogonal "click chemistry" and a pyridyl disulfide group for thiol-specific conjugation. The polyethylene glycol (PEG) spacer is designed to enhance solubility and reduce immunogenicity.[1][2] Cross-reactivity in the context of an ADC can stem from the antibody itself or from off-target effects of the linker and payload.[1][3] This guide focuses on the linker's contribution to potential off-target toxicities.
Comparison of Thiol-Reactive Linker Technologies
The stability of the bond formed between the linker and the antibody is crucial. Premature cleavage of the linker in circulation can lead to nonspecific release of the cytotoxic payload and off-target toxicity.[4] The pyridyl disulfide group of the SSPy linker reacts with free thiols on an antibody to form a disulfide bond. This bond is cleavable and designed to be reduced in the high glutathione environment of the cell's cytoplasm, releasing the payload. However, this disulfide bond can also be susceptible to exchange with other thiols in the plasma, potentially leading to premature drug release.
Alternatives to pyridyl disulfide linkers, such as maleimides, are widely used for thiol conjugation. While the initial thioether bond formed by maleimides is generally stable, it can undergo a retro-Michael reaction, particularly with N-alkyl maleimides, leading to payload deconjugation. Next-generation maleimide derivatives and other thiol-reactive groups have been developed to enhance stability.
| Linker Type | Reactive Group | Bond Formed with Thiol | Cleavability | Key Advantages | Potential Cross-Reactivity/Stability Issues |
| This compound | Pyridyl Disulfide | Disulfide | Cleavable (by reducing agents like Glutathione) | Enables "click" chemistry for payload attachment; PEG enhances solubility. | Susceptible to thiol-disulfide exchange in plasma, potentially leading to premature payload release and off-target toxicity. |
| Maleimide-PEG | Maleimide | Thioether | Non-Cleavable (bond itself) | Forms a generally stable covalent bond; well-established chemistry. | Thioether bond can be unstable and undergo retro-Michael reaction, leading to payload loss. |
| Haloacetyl (e.g., Iodoacetyl) | Haloacetyl | Thioether | Non-Cleavable | Forms a stable thioether bond. | Can react with other nucleophiles besides thiols at higher pH, leading to less specific conjugation. |
| Vinyl Sulfone | Vinyl Sulfone | Thioether | Non-Cleavable | Forms a very stable, irreversible thioether bond. | Reaction kinetics can be slower compared to maleimides. |
Experimental Evaluation of Linker-Associated Cross-Reactivity
To empirically compare the cross-reactivity and off-target effects of different linker technologies, a key experiment is an in vitro cytotoxicity assay using an antigen-negative cell line. This assay measures the toxicity of the ADC to cells that do not express the target antigen. Toxicity in this context indicates that the payload is either being released prematurely from the ADC in the culture medium or the ADC is being taken up non-specifically by the cells.
By comparing the half-maximal inhibitory concentration (IC50) of ADCs constructed with different linkers (e.g., this compound vs. a maleimide-based linker) on an antigen-negative cell line, one can infer the relative stability and non-specific toxicity of the conjugates. A lower IC50 value against antigen-negative cells suggests greater off-target toxicity.
Experimental Protocol: Comparative In Vitro Cytotoxicity Assay on an Antigen-Negative Cell Line
This protocol describes a method to compare the off-target cytotoxicity of two different ADC constructs (e.g., Antibody-X-SSPy-Payload vs. Antibody-X-Maleimide-Payload) on a cell line that does not express the target antigen for Antibody-X.
1. Materials and Reagents:
-
Cell Line: An antigen-negative human cancer cell line (e.g., MCF-7 if the target antigen is HER2).
-
Antibody-Drug Conjugates:
-
ADC 1: Antibody conjugated via this compound linker.
-
ADC 2: Antibody conjugated via a maleimide-based linker (e.g., SMCC-PEG).
-
Unconjugated Antibody (as a negative control).
-
-
Free Payload (as a positive control for cytotoxicity).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Reagents for Cytotoxicity Assay: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial viability kit (e.g., CellTiter-Glo®).
-
96-well clear-bottom cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Plate reader (absorbance or luminescence).
2. Procedure:
-
Cell Seeding:
-
Harvest and count the antigen-negative cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of Treatment Dilutions:
-
Prepare a serial dilution series for each test article (ADC 1, ADC 2, Unconjugated Antibody, Free Payload) in cell culture medium. A typical concentration range might be from 1000 nM down to 0.1 nM in 8-10 steps.
-
Include a "medium only" control (untreated cells).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment dilutions to the appropriate wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator and incubate for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, measure cell viability using a chosen method (e.g., MTT assay).
-
For an MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
-
3. Data Analysis:
-
Subtract the average absorbance of the "blank" (medium only, no cells) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the test article concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each ADC and the free payload.
Visualizations
Caption: Workflow for the comparative in vitro cytotoxicity assay.
Caption: Mechanism of linker-mediated bystander effect.
References
A Comparative Guide to the Efficacy of Azido-PEG3-SSPy Antibody-Drug Conjugates with Different Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker connecting these two components is critical, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release. This guide provides an objective comparison of the efficacy of ADCs constructed with the Azido-PEG3-SSPy linker when paired with different cytotoxic payloads. The this compound linker is a cleavable linker that contains a disulfide bond, which is cleaved in the reducing intracellular environment, releasing the payload. This targeted release mechanism aims to maximize efficacy while minimizing systemic toxicity.[1]
This comparison is supported by established experimental data from studies evaluating key ADC performance metrics, including in vitro cytotoxicity, the bystander effect, and in vivo anti-tumor activity.
The this compound Linker: Structure and Mechanism
The this compound linker is a popular choice in ADC development due to its favorable properties. It features:
-
An azide group for "click chemistry" conjugation to a modified antibody, allowing for precise and stable attachment.[2]
-
A polyethylene glycol (PEG3) spacer, which enhances hydrophilicity and can improve the ADC's pharmacokinetic profile.
-
A disulfide bond (SSPy) , which is stable in systemic circulation but is readily cleaved by the high concentrations of glutathione in the intracellular environment of tumor cells. This ensures the targeted release of the cytotoxic payload.
The payload is released upon internalization of the ADC into the target cell and subsequent cleavage of the disulfide bond.
Efficacy Comparison: MMAE vs. DM1 Payloads
The choice of payload is a critical determinant of an ADC's therapeutic potential.[3] Here, we compare two of the most widely used payloads in ADC development: Monomethyl Auristatin E (MMAE) and the maytansinoid derivative, DM1. Both are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[3]
Data Presentation: In Vitro Efficacy
The following tables summarize representative data for ADCs constructed with the this compound linker and either MMAE or DM1 payloads.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Status | ADC Payload | Representative IC50 (ng/mL) |
|---|---|---|---|
| NCI-N87 | High Antigen (+) | MMAE | 5 - 15 |
| NCI-N87 | High Antigen (+) | DM1 | 8 - 20 |
| MCF7 | Low/No Antigen (-) | MMAE | > 1000 |
| MCF7 | Low/No Antigen (-) | DM1 | > 1000 |
Note: IC50 values are representative and can vary based on the specific antibody, target antigen, and cell line.
Table 2: Comparative Bystander Killing Effect
| Co-culture System | ADC Payload | Viability of Antigen-Negative Cells (%) |
|---|---|---|
| Antigen (+) & Antigen (-) Cells | MMAE | 30 - 50 |
| Antigen (+) & Antigen (-) Cells | DM1 | 60 - 80 |
Note: Lower viability indicates a stronger bystander effect. The high membrane permeability of MMAE typically results in a more pronounced bystander effect compared to DM1 metabolites.
Data Presentation: In Vivo Efficacy
Table 3: Comparative In Vivo Anti-Tumor Activity in Xenograft Models
| Xenograft Model | ADC Payload | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|
| High Antigen (+) | MMAE | 5 | > 90% |
| High Antigen (+) | DM1 | 5 | > 85% |
| Heterogeneous Tumor | MMAE | 5 | ~80% |
| Heterogeneous Tumor | DM1 | 5 | ~60% |
Note: TGI values are representative. The superior performance of MMAE-ADCs in heterogeneous models is often attributed to its strong bystander effect.
Signaling Pathway and Mechanism of Action
Both MMAE and DM1 payloads function by disrupting microtubule dynamics. This interference prevents the formation of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).
Protocol:
-
Cell Seeding: Seed antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., MCF7) cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., from 0.1 ng/mL to 5000 ng/mL) and control articles (unconjugated antibody, free payload) in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared ADC dilutions. Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Line Preparation: Use an antigen-positive cell line (e.g., NCI-N87) and an antigen-negative cell line engineered to express a fluorescent protein like GFP (e.g., MCF7-GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and antigen-negative (MCF7-GFP) cells in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1). Incubate overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include a monoculture of MCF7-GFP cells treated with the ADC as a control to measure direct toxicity.
-
Incubation: Incubate the plates for 96-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the antigen-negative cell population.
-
Data Analysis: Calculate the percentage viability of the MCF7-GFP cells in the co-culture compared to the untreated co-culture control. A significant drop in viability in the presence of antigen-positive cells indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Model Establishment: Subcutaneously implant human tumor cells (e.g., NCI-N87 for a standard model, or a mix of antigen-positive and -negative cells for a heterogeneous model) into immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, ADC-MMAE, ADC-DM1, unconjugated antibody).
-
Dosing: Administer the ADCs and control articles, typically via intravenous (IV) injection, at a specified dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to compare the efficacy of the different treatments.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Azido-PEG3-SSPy
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG3-SSPy. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[1] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | A lab coat must be worn at all times. For larger quantities, a chemical-resistant apron should be considered. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of any dust or aerosols. A respirator may be necessary for large-scale operations, or if dust is generated and a fume hood is not available. For similar compounds, respiratory irritation is a noted hazard. |
Experimental Protocol: General Bioconjugation Reaction
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Reaction tubes
-
Vortex mixer
-
Spectrophotometer (for protein concentration determination)
Procedure:
-
Preparation of Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 1 mg of the reagent in 100 µL of solvent to make a 10 mg/mL solution. Note: This step should be performed in a chemical fume hood.
-
-
Protein Preparation:
-
Ensure the protein solution is at the desired concentration and in a buffer free of primary amines (e.g., Tris) that could compete with the labeling reaction.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by methods such as mass spectrometry.
-
Spill and Disposal Plan
Spill Response:
In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office. For minor spills, trained personnel wearing appropriate PPE can proceed with the following cleanup procedure:
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the azide compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.
-
Do not dispose of azide-containing solutions down the drain.
-
All waste must be disposed of through your institution's hazardous waste management program. Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Reactive).
Visual Workflow Guides
Caption: Workflow for handling a chemical spill of this compound.
Caption: Decision tree for selecting appropriate PPE based on experimental scale.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
